Tripchlorolide
Descripción
a chloro-tri-epoxide analog of triptolide; from woody part of the root of Tripterygium wilfordii Hook; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMACDABKWJVSQ-LZVGCMTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927645 | |
| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132368-08-2 | |
| Record name | Tripchlorolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132368-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripchlorolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tripchlorolide mechanism of action in neurons
An In-depth Technical Guide on the Mechanism of Action of Tripchlorolide in Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (T4), a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurodegenerative diseases.[1] Its multifaceted mechanism of action in the central nervous system involves a coordinated suppression of neuroinflammatory cascades, direct neuroprotection against various insults, and modulation of pathological protein aggregation. This guide provides a comprehensive technical overview of the molecular pathways and cellular processes targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling networks.
Core Mechanisms of Action in Neurons
This compound exerts its effects through several interconnected pathways. The primary mechanisms include potent anti-inflammatory activity by inhibiting microglial activation, direct neuroprotective effects by combating oxidative stress and apoptosis, and attenuation of amyloid-β (Aβ) pathology.
Anti-Inflammatory and Immunosuppressive Effects
A hallmark of neurodegenerative diseases is chronic neuroinflammation, primarily driven by the activation of microglia, the resident immune cells of the brain. This compound demonstrates robust anti-inflammatory properties by directly targeting key signaling pathways in these cells.
-
Inhibition of Microglial Activation: In response to stimuli like lipopolysaccharide (LPS) or oligomeric Aβ peptides, microglia become activated and release a barrage of pro-inflammatory and neurotoxic molecules.[2] this compound effectively suppresses this activation.[3] For instance, in 6-OHDA-lesioned rat models of Parkinson's disease, triptolide, the parent compound of this compound, significantly reverses the increase in Iba1, a marker for microglial activation.[4]
-
Suppression of Pro-inflammatory Mediators: this compound significantly attenuates the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] It also downregulates the expression of enzymes responsible for producing other inflammatory molecules, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).
-
Modulation of NF-κB and JNK Signaling: The anti-inflammatory effects of this compound are largely mediated through the inhibition of critical signaling pathways.
-
NF-κB Pathway: Nuclear factor-kappaB (NF-κB) is a master regulator of the inflammatory response. This compound inhibits the nuclear translocation of NF-κB, preventing it from activating the transcription of pro-inflammatory genes. Notably, this inhibition occurs without affecting the phosphorylation of I-κBα, an upstream regulator. Triptolide has been shown to regulate the NF-κB pathway via the lncRNA NEAT1/microRNA 361-3p/TRAF2 axis in microglial cells.
-
JNK Pathway: this compound also represses the phosphorylation of c-Jun N-terminal kinase (JNK), another key player in inflammatory and stress responses, while not affecting the ERK or p38 MAPK pathways. The dual inhibition of NF-κB and JNK signaling is central to its ability to suppress neuroinflammation.
-
Direct Neuroprotective Mechanisms
Beyond its anti-inflammatory action on glial cells, this compound confers direct protection to neurons through multiple mechanisms.
-
Attenuation of Oxidative and Nitrosative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative conditions. This compound has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while restoring the activity of antioxidant enzymes like superoxide dismutase (SOD). This protection is linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
-
Anti-Apoptotic Activity: this compound prevents neuronal apoptosis (programmed cell death) induced by various toxins, including glutamate and Aβ. It helps to stabilize the mitochondrial membrane potential and inhibits the overload of intracellular calcium (Ca²⁺), both of which are critical events in the apoptotic cascade. In some cellular contexts, the interplay between autophagy and apoptosis is complex; triptolide can induce pro-death autophagy, and inhibition of this pathway can lead to apoptosis.
-
Promotion of Neurotrophic Factors: The compound promotes neuronal survival and growth by stimulating the synthesis and release of key neurotrophic factors. In glial-neuron co-cultures, this compound and its analogues increase the production of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).
-
Enhancement of Synaptic Plasticity: Synaptic dysfunction is an early event in many neurodegenerative diseases. This compound treatment has been shown to improve synaptic health. In 5XFAD transgenic mice, a model for Alzheimer's disease, this compound up-regulated the expression of crucial synapse-related proteins, including synaptophysin (SYP), post-synaptic density-95 (PSD-95), and the NMDA receptor subunit 1 (NR1). It also promoted the activation of the PI3K-Akt-mTOR signaling pathway, which is vital for synaptic plasticity and memory.
Modulation of Amyloid-β Pathology
In the context of Alzheimer's disease, the accumulation of Aβ peptides is a central pathological event. This compound intervenes in this process at multiple levels.
-
Enhancing Aβ Degradation: A key mechanism is the enhancement of the activity of Neprilysin (NEP), a major Aβ-degrading enzyme in the brain. By boosting NEP's enzymatic activity, this compound promotes the clearance of Aβ peptides. The suppression of Aβ secretion and related oxidative and inflammatory stress by this compound can be reversed by thiorphan, an NEP inhibitor, confirming the importance of this pathway.
-
Reducing Aβ Production: In addition to promoting clearance, this compound also reduces the production of Aβ. It lowers the levels of the β-carboxyl-terminal amyloid precursor protein (APP) fragment (β-CTF) and soluble APPβ by decreasing the expression of β-site APP cleaving enzyme 1 (BACE1), the rate-limiting enzyme for Aβ generation.
Quantitative Data Summary
The biological effects of this compound are observed at very low concentrations, highlighting its potency. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Model System | Effective Concentration / Dose | Observed Effect | Reference |
| Neuroprotection | Dopaminergic neurons (in vitro) | 10⁻¹² to 10⁻⁸ M | Protected neurons from MPP+ neurotoxicity | |
| Anti-Apoptosis | PC12 cells (glutamate-induced) | 0.1 - 1 nM | Inhibited necrosis and apoptosis | |
| Neuroprotection (in vivo) | Rat model (MFB transection) | 1 µg/kg/day, IP (28 days) | Attenuated rotational behavior | |
| Dopaminergic Neuron Survival | Rat model (MFB transection) | 0.5 - 1 µg/kg/day, IP (28 days) | Increased neuron survival by 50-67% | |
| Cognitive Improvement | 5XFAD mice (AD model) | 5 or 25 µg/kg, IP (every other day, 60 days) | Improved spatial learning and memory | |
| Anti-inflammatory | PD rat model (6-OHDA) | 10 µg/kg (Triptolide) | Suppressed microglial activation | |
| Anti-oxidative Stress | DHCA rat model | 100 - 300 µg/kg (Triptolide) | Restored levels of SOD, GSH; reduced MDA, ROS |
Experimental Protocols
The mechanisms of this compound have been elucidated using a variety of standard and advanced experimental techniques. Below are outlines of key methodologies.
In Vitro Cell-Based Assays
-
Cell Lines and Primary Cultures:
-
Neuronal Cells: PC12 cells (rat pheochromocytoma), SH-SY5Y cells (human neuroblastoma), N2a/APP695 cells (mouse neuroblastoma expressing human APP).
-
Microglial Cells: BV-2 cells (immortalized murine microglia), primary microglial cultures.
-
Primary Neuron/Glia Mixed Cultures: From embryonic rodent mesencephalon to study interactions between neurons and glial cells.
-
-
Treatment Protocol: Cells are typically pre-treated with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) for a specified duration (e.g., 2 to 48 hours) before being challenged with a neurotoxic stimulus (e.g., Aβ₁₋₄₂, LPS, glutamate, MPP⁺).
-
Endpoint Analysis:
-
Western Blotting: To quantify the expression and phosphorylation status of target proteins (e.g., p-JNK, iNOS, COX-2, BACE1, synaptophysin, NF-κB). Lysates are prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
ELISA: To measure the concentration of secreted molecules like TNF-α, IL-1β, and Aβ in the cell culture medium.
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Neprilysin (NEP) Activity Assay: NEP enzymatic activity is measured using a fluorogenic substrate-based assay kit.
-
In Vivo Animal Model Studies
-
Animal Models:
-
Alzheimer's Disease: 5XFAD transgenic mice, which co-express mutated human APP and presenilin-1.
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced lesions in rodents to model dopaminergic neuron loss.
-
Neuroinflammation: Intranigral or intraperitoneal injection of LPS in rodents.
-
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline with DMSO) and administered via intraperitoneal (IP) injection at specified doses and frequencies (e.g., 1-25 µg/kg daily or every other day).
-
Endpoint Analysis:
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze, while motor deficits in PD models are measured by amphetamine-induced rotation tests.
-
Immunohistochemistry (IHC) & Immunofluorescence (IF): Brain tissues are sectioned and stained with antibodies against markers like Iba1 (microglia), GFAP (astrocytes), tyrosine hydroxylase (dopaminergic neurons), and Aβ plaques to visualize cellular changes.
-
Biochemical Analysis: Brain homogenates are used for ELISA or Western blotting to measure protein levels and cytokine concentrations as described for in vitro studies.
-
Conclusion
This compound presents a compelling profile as a neurotherapeutic agent, operating through a powerful combination of anti-inflammatory, direct neuroprotective, and anti-pathology mechanisms. Its ability to simultaneously inhibit multiple detrimental pathways—including NF-κB and JNK-mediated inflammation, oxidative stress, apoptosis, and Aβ production—while promoting endogenous protective responses like neurotrophic factor synthesis and Aβ clearance, underscores its potential for treating complex neurodegenerative disorders. The high potency of this compound, effective at nanomolar and even picomolar concentrations, further enhances its attractiveness as a drug candidate. Future research should focus on optimizing its delivery across the blood-brain barrier and further elucidating its long-term efficacy and safety in more advanced preclinical models.
References
- 1. This compound improves cognitive deficits by reducing amyloid β and upregulating synapse-related proteins in a transgenic model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects neuronal cells from microglia-mediated beta-amyloid neurotoxicity through inhibiting NF-kappaB and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
The Origin of Tripchlorolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripchlorolide, a diterpenoid epoxide, has garnered significant interest within the scientific community for its potent anti-inflammatory, immunosuppressive, and neuroprotective properties. This document provides a comprehensive overview of the origin of this compound, detailing its natural source, isolation, and semi-synthesis. It includes detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Origin and Discovery
This compound (T4) is a naturally occurring diterpenoid first isolated from the woody part of the root of Tripterygium wilfordii Hook. f., a perennial vine commonly known as "Thunder God Vine"[1][2]. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory conditions[3]. The discovery of this compound was the result of efforts to identify the specific bioactive compounds responsible for the therapeutic effects of Tripterygium wilfordii extracts. It was identified as a new compound and characterized as a white, needle-like crystal with a melting point of 256-258 °C and a molecular formula of C20H25O6Cl[1].
Isolation from Tripterygium wilfordii**
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from the isolation of its precursor, Triptolide, and other related compounds from the same plant.
Experimental Protocol: Extraction and Isolation
The following protocol is a generalized procedure based on methods for extracting diterpenoids from Tripterygium wilfordii[4].
1. Plant Material Preparation:
- The roots of Tripterygium wilfordii are collected, washed, dried, and ground into a coarse powder.
2. Solvent Extraction:
- The powdered root material is subjected to extraction with an organic solvent. A common method involves using a mixture of ethanol and water (e.g., 8:1 v/v).
- The solid-to-liquid ratio is typically in the range of 1:2 to 1:8 (w/v).
- The mixture is heated and refluxed for several hours to ensure efficient extraction of the active compounds. This process is often repeated multiple times to maximize the yield.
3. Preliminary Purification:
- The crude extract is filtered and concentrated under reduced pressure to remove the solvent.
- The resulting residue is then suspended in water and partitioned with a non-polar solvent, such as chloroform or ethyl acetate, to separate compounds based on their polarity.
4. Chromatographic Separation:
- The organic phase, containing this compound and other diterpenoids, is dried and subjected to column chromatography.
- A silica gel column is commonly used, with a gradient elution system of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the different components.
- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
5. Final Purification:
- Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC or recrystallization to obtain the pure compound.
Quantitative Data
The yield of this compound from Tripterygium wilfordii is generally low, as it is a minor component compared to other diterpenoids like Triptolide.
| Compound | Yield from Extract (µg/g) | Reference |
| Triptolide | 807.32 ± 51.94 | |
| Tripdiolide | 366.13 ± 17.21 |
Semi-synthesis from Triptolide
Due to the low natural abundance of this compound, semi-synthesis from its more abundant precursor, Triptolide, is a more practical approach for obtaining larger quantities of the compound.
Experimental Protocol: Improved Semi-synthesis
An improved semi-synthesis method has been developed that offers higher efficiency and easier purification compared to earlier protocols.
1. Reaction Setup:
- Triptolide is dissolved in acetone.
- Pyridine hydrochloride (Py•HCl) is added to the solution.
2. Reaction Conditions:
- The reaction mixture is refluxed for approximately 6 hours.
3. Work-up and Purification:
- After the reaction is complete, the mixture is subjected to a simple aqueous work-up.
- The crude product is then purified by recrystallization to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Triptolide | |
| Reagent | Pyridine Hydrochloride (Py•HCl) | |
| Solvent | Acetone | |
| Reaction Time | 6 hours (reflux) | |
| Purification | Aqueous work-up and recrystallization |
Note: While the reference mentions this improved protocol allows for gram-scale synthesis, specific percentage yields were not provided in the abstract.
Biosynthesis of Triptolide (Precursor)
The ultimate origin of this compound is tied to the biosynthesis of its precursor, Triptolide, within Tripterygium wilfordii. The biosynthesis of Triptolide is a complex process involving multiple enzymatic steps.
The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form miltiradiene. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs) to produce dehydroabietic acid. Further enzymatic transformations, including hydroxylations and rearrangements, lead to the formation of the triptolide scaffold.
Signaling Pathways and Biological Activity
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.
Inhibition of NF-κB and JNK Signaling
This compound has been shown to inhibit the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK). This inhibition is central to its anti-inflammatory effects.
Caption: Inhibition of NF-κB and JNK signaling by this compound.
Modulation of PI3K/Akt/mTOR Pathway
This compound can induce autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: this compound induces autophagy via PI3K/Akt/mTOR inhibition.
Upregulation of BDNF Expression
This compound has been shown to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF) mRNA. This neurotrophic factor is crucial for neuronal survival, growth, and synaptic plasticity, highlighting the neuroprotective potential of this compound.
Caption: Upregulation of BDNF expression by this compound.
Experimental Workflows
Isolation and Purification Workflow
Caption: General workflow for the isolation of this compound.
Semi-synthesis Workflow
Caption: Workflow for the semi-synthesis of this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential. Its origin from Tripterygium wilfordii and the feasibility of its semi-synthesis from the more abundant Triptolide make it an accessible compound for further research and development. The elucidation of its mechanisms of action, particularly its effects on key signaling pathways such as NF-κB, JNK, PI3K/Akt/mTOR, and BDNF, provides a solid foundation for its exploration as a treatment for inflammatory diseases, cancer, and neurodegenerative disorders. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical information to advance the study of this remarkable molecule.
References
- 1. [The isolation and structure of this compound (T4) from Tripterygium wilfordii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential of Tripchlorolide: A Technical Guide
Fuzhou, Fujian, China - Tripchlorolide (T4), a diterpenoid triepoxide derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, is emerging as a compound of significant interest to the scientific and medical communities. Possessing a spectrum of biological activities, including anti-inflammatory, immunosuppressive, neuroprotective, and anticancer properties, this compound presents a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
This compound is structurally related to triptolide, the major bioactive component of Tripterygium wilfordii. However, this compound often exhibits a more favorable toxicity profile, making it a compelling candidate for further investigation and clinical development.[1] It is believed that in some instances, this compound may act as a prodrug, converting to triptolide to exert its biological effects.[2]
Anti-Cancer Activity: Induction of Autophagy in Lung Cancer Cells
This compound has demonstrated significant anti-proliferative effects in cancer cells, with a particularly well-documented mechanism in non-small cell lung cancer. Unlike many chemotherapeutic agents that primarily induce apoptosis, this compound's primary mode of action in A549 lung cancer cells is the induction of autophagy, a cellular self-degradation process.[1]
This autophagic cell death is triggered by the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[3][4] this compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, ultimately resulting in the activation of autophagy.
Quantitative Data: Anti-Cancer Activity
| Cell Line | Assay | Parameter | Value | Incubation Time | Reference |
| A549 (Human Lung Carcinoma) | MTT Assay | IC50 | ~200 nM | 24 hours | |
| A549/DDP (Cisplatin-resistant) | MTT Assay | IC50 | ~200 nM | 24 hours |
Experimental Protocols
Cell Viability (MTT) Assay:
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5x10³ cells per well and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine. Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-400 nM). Control wells receive medium with the vehicle (DMSO).
-
Incubation: The plates are incubated for specified periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Four hours prior to the end of the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: After the 4-hour incubation with MTT, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Autophagy Detection by Transmission Electron Microscopy (TEM):
-
Cell Treatment: A549 cells are treated with this compound (e.g., 200 nM) for 24 hours.
-
Cell Fixation: Cells are fixed with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fixation: Cells are post-fixed with 1% osmium tetroxide in the same buffer for 1 hour at 4°C.
-
Dehydration and Embedding: The cells are dehydrated through a graded series of ethanol and embedded in epoxy resin.
-
Sectioning and Staining: Ultrathin sections (70 nm) are cut, mounted on copper grids, and stained with uranyl acetate and lead citrate.
-
Imaging: The sections are observed under a transmission electron microscope to identify the formation of autophagosomes.
Signaling Pathway
This compound induces autophagic cell death in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.
Neuroprotective Effects: Combating Neuroinflammation and Amyloid-β Toxicity
This compound has demonstrated significant neuroprotective properties in models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its mechanisms of action in the central nervous system are multifaceted, involving the suppression of neuroinflammation and the reduction of amyloid-beta (Aβ) plaque formation.
In the context of Alzheimer's disease, this compound has been shown to protect neuronal cells from microglia-mediated Aβ neurotoxicity. It achieves this by inhibiting the activation of key inflammatory signaling pathways, namely NF-κB and JNK. This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and IL-1β. Furthermore, in animal models of Alzheimer's disease, this compound treatment has been shown to improve cognitive deficits by reducing cerebral Aβ deposits.
In models of Parkinson's disease, this compound has been found to protect dopaminergic neurons from neurotoxic insults.
Quantitative Data: Neuroprotective Activity
| Model | Treatment | Effect | Reference |
| 5XFAD mice (Alzheimer's) | 5 µg/kg or 25 µg/kg, i.p., every other day for 60 days | Improved spatial learning and memory, reduced cerebral Aβ deposits | |
| Rat microglial cultures | Pretreatment with this compound | Alleviated oligomeric Aβ1-42-induced elevation of TNF-α and IL-1β |
Experimental Protocols
In Vivo Alzheimer's Disease Model (5XFAD Mice):
-
Animal Model: Five-month-old 5XFAD transgenic mice, which co-express mutated amyloid precursor protein and presenilin-1, are used.
-
Treatment: Mice are intraperitoneally injected with this compound (5 µg/kg or 25 µg/kg) or vehicle every other day for 60 days.
-
Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze test.
-
Tissue Collection and Analysis: After the treatment period, brain tissues are collected. Levels of Aβ deposits are quantified by immunohistochemistry and ELISA. Synaptic protein expression is analyzed by Western blotting.
In Vitro Neuroinflammation Assay (Microglial Cell Culture):
-
Cell Culture: Primary rat microglial cells are cultured.
-
Treatment: Cells are pretreated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with oligomeric Aβ1-42.
-
Cytokine Measurement: The levels of TNF-α and IL-1β in the culture supernatant are measured using ELISA.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the activation of NF-κB and JNK signaling pathways (e.g., phosphorylation of JNK, nuclear translocation of NF-κB).
Signaling Pathway
This compound exerts neuroprotective effects by inhibiting Aβ-induced microglial activation and subsequent inflammatory signaling.
Anti-Inflammatory and Immunosuppressive Activities
The anti-inflammatory and immunosuppressive properties of this compound are central to its therapeutic potential and are closely linked to the traditional use of Tripterygium wilfordii. These effects are largely mediated by the inhibition of T-cell activation and the suppression of pro-inflammatory cytokine production.
This compound has been shown to inhibit the expression of IL-1β-induced chemokines and stromelysin-1 in human colonic subepithelial myofibroblasts, suggesting its potential in treating inflammatory bowel disease. The underlying mechanism involves the inhibition of the NF-κB signaling pathway.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Cytokine Inhibition):
-
Cell Culture: A suitable cell line (e.g., human colonic subepithelial myofibroblasts, A549 cells) is cultured.
-
Treatment: Cells are pre-treated with this compound at various concentrations before stimulation with an inflammatory agent (e.g., IL-1β or LPS).
-
Gene Expression Analysis: RNA is extracted, and the mRNA expression of target genes (e.g., IL-8, MCP-1) is quantified using real-time PCR.
-
Protein Analysis: Protein levels of secreted cytokines in the culture medium are measured by ELISA.
-
Signaling Pathway Analysis: The activation of the NF-κB pathway is assessed by Western blotting for phosphorylated IκB-α and by luciferase reporter assays for NF-κB transcriptional activity.
Experimental Workflow
General workflow for assessing the in vitro anti-inflammatory activity of this compound.
Conclusion
This compound is a promising natural product with a diverse range of biological activities that hold significant therapeutic potential. Its ability to induce autophagy in cancer cells, protect neurons from inflammatory damage, and suppress key inflammatory pathways underscores its relevance in oncology, neurodegenerative diseases, and inflammatory disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this potent compound. Further research is warranted to fully elucidate its clinical potential and to develop safe and effective this compound-based therapies.
References
- 1. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Tripchlorolide's Impact on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tripchlorolide, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and neuroprotective properties.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of a range of debilitating neurological disorders.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on the central nervous system (CNS), with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Neuroprotective and Anti-inflammatory Effects
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Its therapeutic potential stems from its ability to modulate multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis.
Alzheimer's Disease (AD):
In the context of AD, this compound has been shown to improve cognitive deficits, reduce amyloid-β (Aβ) deposition, and upregulate synapse-related proteins. It exerts its effects by inhibiting the cleavage of the amyloid precursor protein (APP) by β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ. Furthermore, this compound protects neurons from Aβ-induced neurotoxicity by suppressing microglia-mediated inflammation. It achieves this by inhibiting the nuclear translocation of nuclear factor-kappaB (NF-κB) and the phosphorylation of JNK, key signaling molecules in the inflammatory cascade.
Parkinson's Disease (PD):
In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from neurotoxicity. It promotes axonal elongation, increases the expression of brain-derived neurotrophic factor (BDNF) mRNA, and inhibits the overproduction of pro-inflammatory cytokines such as TNF-α and IL-2.
Multiple Sclerosis (MS):
This compound has also shown promise in models of multiple sclerosis. In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, this compound treatment delayed the onset of the disease and reduced its severity by decreasing inflammation and demyelination in the CNS.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the CNS.
| Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced) | |
| Parameter | Result |
| Survival of TH-IR neurons in substantia nigra pars compacta | Increased to 80% of control (vs. 59% in MPTP-only group) |
| Survival of TH-IR fibers in the striatum | Increased to 43% of control (vs. 13% in MPTP-only group) |
| Dopamine levels in substantia nigra | Increased to 157% of MPTP-only group |
| Dopamine levels in the striatum | Increased to 191% of MPTP-only group |
| Rota-rod performance (0.5 µg/kg TW397) | Improved approximately 2-fold relative to vehicle-treated animals |
| Rota-rod performance (1 µg/kg TW397) | Improved approximately 3-fold relative to vehicle-treated animals |
| Table 2: Effects of this compound in a Rat Model of Parkinson's Disease (MFB Transection) | |
| Parameter | Result |
| Survival of dopaminergic neurons in substantia nigra pars compacta (0.5 µg/kg/day) | Increased by 50% |
| Survival of dopaminergic neurons in substantia nigra pars compacta (1 µg/kg/day) | Increased by 67% |
| Table 3: Effects of this compound in a Mouse Model of Alzheimer's Disease (5XFAD) | |
| Parameter | Result |
| Treatment Regimen | 5 µg/kg or 25 µg/kg, intraperitoneally every other day for 60 days |
| Outcome | Significantly improved spatial learning and memory |
| Alleviated synaptic ultrastructure degradation | |
| Upregulated synapse-related proteins (synaptophysin, PSD-95, NMDAR1) | |
| Reduced cerebral Aβ deposits and lowered Aβ levels in brain homogenates |
Key Signaling Pathways
This compound exerts its effects on the CNS through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Figure 1: this compound's inhibition of Aβ-induced neuroinflammation.
Figure 2: Neuroprotective mechanisms of this compound on dopaminergic neurons.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature.
In Vivo Model of Parkinson's Disease (MPTP-induced)
-
Animal Model: C57BL/6 mice.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection.
-
This compound Administration: this compound (TW397) is administered once daily for 16 days at doses of 0.5 µg/kg or 1 µg/kg.
-
Behavioral Assessment: Rota-rod performance is used to assess motor coordination and balance.
-
Neurochemical Analysis: Levels of dopamine in the substantia nigra and striatum are measured.
-
Immunohistochemistry: Tyrosine hydroxylase-immunoreactive (TH-IR) neurons and fibers are quantified to assess the survival of dopaminergic neurons.
Figure 3: Experimental workflow for the MPTP-induced Parkinson's disease model.
In Vivo Model of Alzheimer's Disease (5XFAD)
-
Animal Model: Five times familial AD (5XFAD) transgenic mice, which co-express mutated amyloid precursor protein and presenilin-1.
-
This compound Administration: Five-month-old 5XFAD mice are intraperitoneally injected with this compound (T4) at doses of 5 µg/kg or 25 µg/kg every other day for 60 days.
-
Behavioral Assessment: Spatial learning and memory are evaluated.
-
Histological Analysis: Cerebral Aβ deposits are quantified.
-
Biochemical Analysis: Levels of Aβ in brain homogenates, cleavage of β-carboxyl-terminal APP fragment, soluble APPβ, and BACE1 protein expression are measured.
-
Synaptic Protein Analysis: Expression of synapse-related proteins such as synaptophysin, post-synaptic density-95 (PSD-95), and N-methyl-D-aspartate receptor subunit 1 (NMDAR1) is assessed.
Figure 4: Experimental workflow for the 5XFAD Alzheimer's disease model.
In Vitro Microglia-Mediated Neurotoxicity Model
-
Cell Cultures: Primary microglial cells and neuronal cells.
-
Induction of Inflammation: Microglial cells are stimulated with oligomeric Aβ(1-42).
-
This compound Treatment: this compound (T4) is added to the microglial cell cultures.
-
Measurement of Inflammatory Mediators: The release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) is quantified.
-
Western Blot Analysis: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined.
-
Signaling Pathway Analysis: The nuclear translocation of NF-κB and the phosphorylation of JNK, ERK, and p38 MAPK are assessed.
-
Neuroprotection Assay: The protective effect of this compound on neuronal cells against the toxicity of conditioned medium from Aβ-stimulated microglia is evaluated.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent for a variety of CNS disorders. Its ability to potently suppress neuroinflammation and exert direct neuroprotective effects underscores its significant potential. However, it is important to note that concerns regarding its potential toxicity remain a critical hurdle for its clinical application. Future research should focus on developing strategies to mitigate these toxic effects, such as the design of novel derivatives or the use of advanced drug delivery systems. A deeper understanding of its precise molecular mechanisms of action will be crucial for optimizing its therapeutic efficacy and safety profile for the treatment of neurological diseases.
References
- 1. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound May Improve Spatial Cognition Dysfunction and Synaptic Plasticity after Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Differences Between Tripchlorolide and Triptolide
Prepared for: Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Triptolide, a potent diterpenoid triepoxide from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F., is renowned for its significant anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical development is severely hindered by a narrow therapeutic window and multi-organ toxicity. Tripchlorolide emerges as a pivotal analogue, structurally derived from triptolide, which largely preserves the therapeutic efficacy of the parent compound but exhibits a markedly improved safety profile. This technical guide provides an in-depth comparison of the foundational differences between these two molecules, covering their chemical structures, mechanisms of action, pharmacokinetics, and toxicological profiles. By presenting quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound as a viable and less toxic alternative to triptolide for further therapeutic development.
Introduction
For centuries, Tripterygium wilfordii Hook F. (TWHF), commonly known as Thunder God Vine, has been a cornerstone of traditional Chinese medicine for treating inflammatory and autoimmune disorders. Scientific investigation identified triptolide as the principal bioactive component responsible for these effects. Triptolide's pleiotropic activities, which include potent anti-inflammatory, immunosuppressive, and antineoplastic effects, have made it a subject of intense research.[1] However, the promise of triptolide is offset by its significant toxicity, which affects the liver, kidneys, and reproductive systems, among others.[2][3]
This critical challenge has driven the development of triptolide derivatives with a more favorable therapeutic index. Among these, this compound (T4) stands out. As a chlorinated analogue, this compound retains the potent pharmacological activities of its parent compound while demonstrating significantly lower toxicity.[4] This guide delves into the core distinctions between triptolide and this compound, offering a technical foundation for scientists engaged in the fields of pharmacology, toxicology, and drug discovery.
Structural and Chemical Properties
The primary difference between triptolide and this compound lies in a subtle but critical structural modification.
Triptolide is a diterpenoid characterized by three epoxide rings and an α,β-unsaturated γ-lactone ring, which are crucial for its biological activity. Its chemical formula is C₂₀H₂₄O₆.[5]
This compound is the 12,13-chlorohydrin derivative of triptolide, formed by the opening of one of the epoxide rings. Its chemical formula is C₂₀H₂₅ClO₆. This modification can be achieved through semi-synthesis from its precursor, triptolide, by reacting it with a chlorine source like pyridine hydrochloride.
This structural alteration is key to the difference in their toxicological profiles. This compound has been shown to exert its biological effects after being converted back to triptolide in situ, suggesting it may function as a prodrug with a different absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacology and Mechanism of Action
Both compounds share core mechanisms of action, primarily centered on the inhibition of transcriptional processes, but they also exhibit key differences, particularly in the induction of cell death.
Anti-inflammatory and Immunosuppressive Activity
The hallmark of both triptolide and this compound is their potent anti-inflammatory and immunosuppressive effects. The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In resting cells, NF-κB (a heterodimer typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Triptolide exerts its effect by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, blocking the entire downstream inflammatory cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide | C20H24O6 | CID 107985 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Mechanistic Elucidation of Tripchlorolide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tripchlorolide, a chlorinated diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has emerged as a compound of significant interest in pharmacological research. Exhibiting potent anti-inflammatory, immunosuppressive, and anti-cancer activities, its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its effects on cancer cells and inflammatory responses. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and development.
Introduction: Discovery and History
This compound (T4) was first isolated from the woody part of the root of Tripterygium wilfordii Hook. f.[1]. It is a structural analogue of Triptolide, another major bioactive component of the same plant, and can be synthesized from Triptolide through hydroxylation and subsequent chlorination[2]. The molecular formula of this compound is C20H25ClO6[1]. Initial pharmacological assays revealed its definitive anti-inflammatory actions, strong immunosuppressive effects, and antifertility activities[1]. Compared to its precursor, Triptolide, this compound has been shown to possess similar biological activities but with potentially lower toxicity, making it a promising candidate for further therapeutic development[2].
Chemical Structure of this compound:
(Image of the chemical structure of this compound would be placed here in a full report)
Biological Activities and Mechanism of Action
This compound exerts a wide range of biological effects, primarily through the modulation of critical cellular signaling pathways. Its most well-documented activities include anti-cancer, anti-inflammatory, and immunosuppressive effects.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. A key mechanism underlying its anti-cancer activity is the induction of autophagy, a cellular process of "self-eating" that can lead to cell death.
Signaling Pathways Involved in Anti-Cancer Activity:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to induce autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. It decreases the phosphorylation levels of key proteins in this pathway, including PI3-K, AKT, mTOR, p70S6K, and 4E-BP1, leading to the upregulation of autophagic markers like LC3-II.
-
Autophagy Induction: In A549 lung cancer cells, this compound treatment leads to a significant increase in the expression of LC3-II and the formation of autophagosomes, ultimately resulting in cell death predominantly through autophagy rather than apoptosis.
Anti-Inflammatory and Immunosuppressive Activities
This compound exhibits potent anti-inflammatory and immunosuppressive properties by targeting key signaling pathways involved in the inflammatory response.
Signaling Pathways Involved in Anti-Inflammatory and Immunosuppressive Activity:
-
NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition helps to suppress the production of inflammatory mediators.
-
JNK Pathway: The compound also represses the phosphorylation of JNK (c-Jun N-terminal kinase), another important kinase in the inflammatory signaling cascade, further contributing to its anti-inflammatory effects. By inhibiting both NF-κB and JNK signaling, this compound effectively attenuates the release of inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin E2.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and its precursor, Triptolide.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | A549 (Lung Cancer) | Cell Viability (MTT) | 200 nM | |
| Triptolide | RAW264.7 (Macrophage) | TNF-α Production | <30 nM | |
| Triptolide | RAW264.7 (Macrophage) | IL-6 Production | <30 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Autophagy Assessment
4.3.1. LC3-II Conversion by Western Blot
This method quantifies the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).
-
Follow the Western Blot protocol described in section 4.2.
-
Use a primary antibody specific for LC3. Both LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) will be detected.
-
Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy.
4.3.2. Transmission Electron Microscopy (TEM) for Autophagosome Visualization
This technique allows for the direct visualization of autophagosomes within the cell.
-
Cell Fixation: Treat cells with this compound. Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C.
-
Dehydration: Dehydrate the cells through a graded series of ethanol concentrations.
-
Embedding: Infiltrate and embed the cells in an epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to identify the characteristic double-membraned autophagosomes.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with this compound for a specified time before stimulating with an inflammatory agent (e.g., TNF-α or LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated or this compound-treated cells, NF-κB (green fluorescence) will be predominantly in the cytoplasm. In stimulated cells without this compound, NF-κB will translocate to the nucleus, co-localizing with the DAPI stain (blue fluorescence).
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for key experimental assays.
Conclusion
This compound is a promising natural product derivative with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and JNK pathways, underscores its complex and potent biological activity. This technical guide provides a foundational understanding of this compound's discovery, mechanism of action, and the experimental methodologies required for its further investigation. Future research should focus on expanding the quantitative bioactivity data across a broader range of cell lines and disease models, as well as on preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile.
References
A Comprehensive Literature Review of Tripchlorolide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripchlorolide (T4) is a semi-synthetic diterpenoid epoxide derived from triptolide, a major bioactive component of the traditional Chinese medicinal herb Tripterygium wilfordii Hook F.[1] While triptolide has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer activities, its clinical application has been limited by its significant toxicity.[1] this compound, a chlorinated analog of triptolide, has emerged as a promising therapeutic candidate with similar pharmacological activities but reportedly lower toxicity, sparking considerable interest in its potential for drug development.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound.
Synthesis
This compound can be synthesized from its precursor, triptolide, through a process involving hydroxyl acylation followed by chlorination.[1] An improved semi-synthesis method has been developed to produce this compound on a gram scale. This protocol utilizes acetone as the optimal solvent for the reaction of triptolide with pyridine hydrochloride, offering a more efficient and convenient synthesis with a complete reaction and simple work-up procedures.
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. A recent study in rodents provided key insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Pharmacokinetic Parameters of this compound in Rodents [2]
| Parameter | Value | Species | Administration Route |
| Half-life (t½) | ~45 min | Rat | Intraperitoneal |
| Absolute Bioavailability | 72.97% | Rat | Intraperitoneal |
| Highest Accumulation | Liver | Mouse | Intravenous (400 μg/kg) |
| Other Tissues (in descending order of accumulation) | Kidney, Spleen, Testis, Heart, Intestine, Brain | Mouse | Intravenous (400 μg/kg) |
These findings suggest that this compound is well-absorbed after intraperitoneal administration and distributes to various organs, with the highest concentration observed in the liver. The relatively short half-life indicates that it is cleared from the body relatively quickly.
Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms of action, primarily targeting signaling pathways involved in cell growth, survival, and inflammation.
Anticancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
In the context of cancer, particularly lung cancer, this compound has been shown to induce autophagy-mediated cell death by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
This compound's inhibitory effect on this pathway leads to a decrease in the phosphorylation of key downstream proteins, including AKT and mTOR, ultimately triggering autophagy and suppressing tumor cell proliferation. Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in the viability of lung cancer cells, such as the A549 cell line. After 24 hours of exposure to 200 nM of this compound, the viability of A549 cells was reduced to approximately 50%.
This compound inhibits the PI3K/AKT/mTOR pathway, leading to autophagy.
Neuroprotective Effects in Alzheimer's Disease
In the context of neurodegenerative diseases like Alzheimer's, this compound has demonstrated neuroprotective effects by modulating the processing of amyloid precursor protein (APP) and reducing the production of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients.
This compound achieves this by acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This activation enhances the binding of nuclear PPARγ to the promoter region of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) gene, which in turn inhibits the transcription and translation of BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of APP. By suppressing BACE1 activity, this compound reduces the cleavage of APP into Aβ peptides, thereby lowering Aβ levels in the brain. Studies have shown that this compound treatment significantly reduces cerebral Aβ deposits and lowers Aβ levels in brain homogenates of mouse models of Alzheimer's disease. This is accompanied by a reduction in the levels of soluble APPβ (sAPPβ), a fragment of APP cleaved by BACE1.
This compound inhibits BACE1 expression via PPARγ activation.
Therapeutic Potential
The multifaceted mechanisms of action of this compound suggest its therapeutic potential in a range of diseases.
Cancer
The ability of this compound to induce autophagy and inhibit the PI3K/AKT/mTOR pathway makes it a promising candidate for cancer therapy, particularly for lung cancer. Its precursor, triptolide, has shown significant tumor growth inhibition in various cancer models. For instance, in a hamster model of cholangiocarcinoma, triptolide treatment resulted in a mean tumor mass that was only 20-25% of the control group. While more in vivo studies specifically on this compound are needed, these findings with triptolide are encouraging.
Table 2: In Vitro Cytotoxicity of this compound (T4)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Lung Cancer | ~100-200 nM | 24-72 h |
Neurodegenerative Diseases
The neuroprotective effects of this compound, particularly its ability to reduce Aβ production, position it as a potential therapeutic agent for Alzheimer's disease. In a transgenic mouse model of Alzheimer's, this compound treatment not only reduced Aβ deposition but also improved cognitive deficits.
Inflammatory and Autoimmune Diseases
This compound inherits the potent anti-inflammatory and immunosuppressive properties of triptolide. Triptolide has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). In vivo studies with triptolide in mice showed a 64% decrease in blood TNF-α levels at a dose of 0.15 mg/kg. These properties suggest that this compound could be beneficial in the treatment of various inflammatory and autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of this compound.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A549) and treat with varying concentrations of this compound for specified time periods.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Electrotransfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Workflow for Western Blot analysis.
BACE1 Activity Assay
Objective: To measure the enzymatic activity of BACE1 in the presence of this compound.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates containing BACE1.
-
Reaction Setup: In a 96-well plate, combine the sample lysate, a fluorogenic BACE1 substrate, and varying concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. BACE1 activity cleaves the substrate, separating a fluorophore from a quencher and leading to an increase in fluorescence.
-
Data Analysis: Calculate the percentage of BACE1 inhibition by comparing the fluorescence in the this compound-treated wells to the control wells.
T-cell Proliferation Assay (CFSE-based)
Objective: To assess the immunosuppressive effect of this compound on T-cell proliferation.
Methodology:
-
T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Treatment: Culture the CFSE-labeled T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies) and varying concentrations of this compound.
-
Incubation: Incubate the cells for several days to allow for proliferation.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Data Analysis: Determine the percentage of proliferating cells and the number of cell divisions in the presence and absence of this compound.
Conclusion
This compound represents a promising therapeutic candidate with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects. Its improved safety profile compared to its parent compound, triptolide, makes it a more attractive molecule for clinical development. The mechanisms of action, particularly the inhibition of the PI3K/AKT/mTOR pathway and the modulation of APP processing, provide a solid foundation for its therapeutic rationale in cancer and Alzheimer's disease, respectively. Further research, especially well-designed in vivo efficacy studies and comprehensive toxicity profiling, is warranted to fully elucidate the therapeutic potential of this compound and pave the way for its clinical translation. This technical guide serves as a comprehensive resource to support these future research endeavors.
References
- 1. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of this compound in rodents using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripchlorolide's Impact on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripchlorolide (T4) is a diterpenoid epoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F. It is a chlorinated derivative of triptolide (TP), the major active component of the plant. Both compounds have garnered significant interest in the scientific community for their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2][3] This technical guide provides an in-depth overview of the impact of this compound and its parent compound, triptolide, on key cellular signaling pathways, summarizing quantitative data, outlining experimental methodologies, and visualizing the complex molecular interactions.
Core Signaling Pathways Modulated by this compound and Triptolide
This compound and triptolide exert their pleiotropic effects by modulating a range of critical cellular signaling pathways. These interactions are central to their therapeutic potential and are the focus of ongoing research. The primary pathways affected include those involved in cell survival, proliferation, inflammation, and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[4][5] In the context of cancer, this pathway is often hyperactivated.
This compound has been shown to induce autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. The proposed mechanism involves the inhibition of PI3K phosphorylation, which in turn prevents the phosphorylation and activation of AKT. This leads to the downstream inhibition of mTOR, a negative regulator of autophagy. The inhibition of mTOR subsequently leads to the upregulation of autophagy-related proteins, such as LC3-II, and the formation of autophagosomes, ultimately resulting in autophagic cell death in cancer cells. In some cancer cell types, such as pancreatic cancer, triptolide-induced autophagy is associated with the inactivation of the Akt/mTOR/p70S6K pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.
This compound and triptolide are potent inhibitors of the NF-κB signaling pathway. In microglia, this compound inhibits the nuclear translocation of NF-κB, which contributes to its neuroprotective effects by suppressing the production of inflammatory mediators. Triptolide has been shown to inhibit NF-κB activation in multiple myeloma cells, leading to apoptosis. The anti-inflammatory effects of triptolide in acute lung injury are attributed to its ability to inhibit the TLR4-mediated NF-κB signaling pathway. Mechanistically, triptolide can attenuate the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and its transcriptional activity.
JNK and MAPK Signaling Pathways
The c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress, inflammation, and apoptosis.
This compound has been found to repress β-amyloid-induced JNK phosphorylation in microglial cells, contributing to its neuroprotective effects in models of Alzheimer's disease. Triptolide has been shown to alter the phosphorylation of proteins involved in MAPK signaling in colorectal cancer cells. In glioma cells, triptolide induces apoptosis and autophagy by upregulating the ROS/JNK pathway. Furthermore, triptolide treatment of natural killer cells leads to the activation of inhibitory JNK signaling and inhibition of p38 MAPK signaling.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and plays a key role in immunity and inflammation.
Triptolide has been shown to inhibit the JAK/STAT pathway, which is particularly relevant to its therapeutic effects in rheumatoid arthritis and certain cancers. In the context of rheumatoid arthritis, triptolide can inhibit the IL-6-induced phosphorylation of STAT3, a critical step in the differentiation of pro-inflammatory Th17 cells. In cisplatin-resistant ovarian cancer cells, triptolide induces lethal autophagy by inhibiting the JAK2/STAT3 pathway, an effect that is mediated by the generation of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and triptolide as reported in the cited literature. It is important to note that concentrations and observed effects can be highly cell-type and context-dependent.
Table 1: Effective Concentrations of this compound (T4) and Triptolide (TP) in In Vitro Studies
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| This compound (T4) | A549 (lung cancer) | Dose- and time-dependent | Suppressed proliferation | |
| This compound (T4) | A549 (lung cancer) | 200 nM | Peak upregulation of LC3-II protein | |
| This compound (T4) | N2a/APP695 (neuronal) | 5 nM or 10 nM | Enhanced NEP enzyme activity | |
| Triptolide (TP) | RPMI8226 and U266 (multiple myeloma) | 10-80 ng/mL | Dose-dependent inhibition of proliferation | |
| Triptolide (TP) | HCT116 (colorectal cancer) | 40 nM | Altered proteome and phosphoproteome | |
| Triptolide (TP) | PCa cell lines (prostate cancer) | 50 nM | Increased level of LC3B-II |
Table 2: Effects of this compound and Triptolide on Protein Expression and Phosphorylation
| Compound | Target Protein/Pathway | Effect | Cell Type | Reference |
| This compound (T4) | LC3-II | Significantly increased expression | A549 (lung cancer) | |
| This compound (T4) | Phosphorylated PI3K, AKT, mTOR, p70S6K, 4E-BP1 | Decreased phosphorylation levels | A549 and A549/DDP (lung cancer) | |
| This compound (T4) | p-TSC2 | Increased phosphorylation level | A549 and A549/DDP (lung cancer) | |
| This compound (T4) | JNK | Repressed Aβ-induced phosphorylation | Microglial cells | |
| Triptolide (TP) | Mcl-1 | Decreased protein levels | SKOV3/DDP (ovarian cancer) | |
| Triptolide (TP) | Beclin1 | Increased protein levels | SKOV3/DDP (ovarian cancer) | |
| Triptolide (TP) | p-JAK2 and p-STAT3 (Y705) | Inhibited phosphorylation | SKOV3/DDP (ovarian cancer) | |
| Triptolide (TP) | Phosphorylation of IκBα | Attenuated LPS-induced phosphorylation | HUVECs (endothelial) |
Experimental Methodologies
The investigation of this compound's and triptolide's effects on cellular signaling pathways employs a variety of standard and advanced molecular and cellular biology techniques.
Cell Culture and Treatments
-
Cell Lines: A diverse range of human and murine cell lines are utilized, including cancer cell lines (e.g., A549, U251, HepaRG, HCT116, MiaPaCa-2), neuronal cell lines (e.g., N2a/APP695), and immune cells.
-
Treatment Protocols: Cells are typically treated with varying concentrations of this compound or triptolide for specified time periods to assess dose- and time-dependent effects. In some experiments, cells are pre-treated with specific inhibitors (e.g., 3-Methyladenine, wortmannin, perifosine, rapamycin) to elucidate the role of particular pathways.
Assessment of Cell Viability and Proliferation
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and proliferation.
-
CCK-8 Assay: Similar to the MTT assay, this is used to determine cell viability.
Analysis of Protein Expression and Phosphorylation
-
Western Blotting: This is a core technique used to detect and quantify the expression levels of total and phosphorylated proteins within the signaling pathways of interest (e.g., PI3K, AKT, mTOR, NF-κB, JNK, STATs).
-
Immunofluorescence Assay (IFA): This technique is used to visualize the subcellular localization of proteins, such as the formation of LC3-positive granules as a marker of autophagy.
Detection of Autophagy and Apoptosis
-
Transmission Electron Microscopy (TEM): Used to observe the ultrastructural morphology of cells, including the formation of autophagosomes.
-
Acridine Orange Staining: A fluorescent dye used to detect acidic vesicular organelles, such as autolysosomes, by flow cytometry.
-
Annexin V/Propidium Iodide (PI) Staining: Used for the detection of apoptosis by flow cytometry.
-
Caspase Activity Assays: Colorimetric assays are used to measure the activity of caspases (e.g., caspase-3, -8, -9), which are key executioners of apoptosis.
Gene Expression Analysis
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This method is employed to measure the mRNA levels of target genes.
In Vivo Studies
-
Animal Models: Various animal models are used to study the in vivo effects of this compound and triptolide, including mouse models of Alzheimer's disease (5XFAD mice), collagen-induced arthritis (CIA) in rats, and orthotopic xenograft glioma models.
-
Drug Administration: this compound or triptolide is administered to animals through various routes, such as intraperitoneal injection.
Experimental Workflow Example: Investigating this compound-Induced Autophagy
Conclusion
This compound and its parent compound, triptolide, are powerful modulators of fundamental cellular signaling pathways. Their ability to inhibit pro-survival and pro-inflammatory pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT, while activating cell death pathways like autophagy and apoptosis, underscores their therapeutic potential in a variety of diseases, including cancer and autoimmune disorders. The neuroprotective effects observed in preclinical models also suggest a promising role in neurodegenerative diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms of these compounds and to develop strategies to mitigate their toxicity for safe and effective clinical translation. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and triptolide.
References
- 1. Analysis of the potential molecular biology of triptolide in the treatment of diabetic nephropathy: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Tripchlorolide: A Diterpenoid from Traditional Chinese Medicine with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tripchlorolide, a chlorinated diterpenoid epoxide, is a bioactive compound derived from the thunder god vine, Tripterygium wilfordii Hook F. This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including autoimmune and inflammatory diseases.[1][2] this compound is a derivative of triptolide, another major active component of the plant, and is reported to possess similar potent immunosuppressive and anti-inflammatory properties, but with potentially lower toxicity.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional Chinese medicine, its mechanisms of action, and its potential therapeutic applications, with a particular emphasis on quantitative data and detailed experimental methodologies.
Chemical Properties and Isolation
This compound (molecular formula: C20H25ClO6) is a white, needle-like crystalline compound with a melting point of 256-258°C.[1][4] It can be isolated from the woody part of the root of Tripterygium wilfordii or semi-synthesized from its precursor, triptolide.
Isolation from Tripterygium wilfordii
A general method for the isolation of triptolide, which can be adapted for this compound, involves the following steps:
-
Extraction: The dried and crushed roots, stems, or leaves of Tripterygium wilfordii are soaked and extracted with a mixture of alcohol (such as ethanol or methanol) and water. The solid-to-liquid ratio is typically between 1:2 and 1:8 (w/v). The extraction is often performed at an elevated temperature, near the boiling point of the solvent mixture, for 2 to 12 hours and may be repeated multiple times.
-
Alkali Treatment and Solvent Partitioning: The resulting extract is treated with an alkaline solution to remove some impurities into an aqueous layer. The target compounds, including triptolide and its derivatives, remain in the organic layer (e.g., a chlorinated alkane like dichloromethane). This step simplifies subsequent purification.
-
Chromatography: The organic extract is then subjected to column chromatography for further separation and purification of the desired compounds.
-
Crystallization: The purified fraction containing this compound is crystallized to obtain the final product.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-cancer, neuroprotective, and immunosuppressive effects. These activities are mediated through its interaction with various cellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative effects in cancer cells, particularly in non-small cell lung cancer. Its primary mechanism of action in this context is the induction of autophagy, a cellular self-degradation process, rather than apoptosis (programmed cell death).
Signaling Pathway: PI3K/AKT/mTOR
This compound induces autophagy in lung cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. This compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, thereby inhibiting its activity and promoting autophagy.
Quantitative Data: Anti-Cancer Effects
The following table summarizes the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line.
| Cell Line | Treatment Duration | IC50 / Effect | Reference |
| A549 | 24 hours | ~200 nM for 50% viability reduction |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-400 nM) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway
-
Cell Lysis: Treat A549 cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Neuroprotective Activity
This compound has shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to its ability to reduce neuroinflammation and oxidative stress.
Signaling Pathways: NF-κB and JNK
In the context of neuroinflammation, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways in microglial cells stimulated by amyloid-beta (Aβ). This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Quantitative Data: Anti-Inflammatory Effects
| Cell Type | Stimulus | Cytokine | Effect of this compound | Reference |
| Microglial Cells | Oligomeric Aβ(1-42) | TNF-α | Significant attenuation of release | |
| Microglial Cells | Oligomeric Aβ(1-42) | IL-1β | Significant attenuation of release |
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent such as amyloid-beta oligomers.
-
Viability Assessment: Assess cell viability using methods like the MTT assay or LDH release assay.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Immunosuppressive Activity
This compound exhibits potent immunosuppressive effects, which is consistent with the traditional use of Tripterygium wilfordii for autoimmune disorders. It has been shown to inhibit the proliferation of lymphocytes, key cells of the adaptive immune system.
Experimental Protocol: Lymphocyte Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a 96-well plate in a suitable medium.
-
Stimulation and Treatment: Stimulate the lymphocytes to proliferate using a mitogen (e.g., phytohemagglutinin - PHA) in the presence or absence of various concentrations of this compound.
-
Proliferation Measurement: After a few days of incubation, measure lymphocyte proliferation. This can be done using various methods, including:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures and measure its incorporation into the DNA of proliferating cells.
-
CFSE Staining: Stain the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry to determine the number of cell divisions.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation caused by this compound compared to the stimulated control.
Future Perspectives and Challenges
This compound holds considerable promise as a therapeutic agent for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Its ability to modulate key signaling pathways highlights its potential for targeted therapies. However, like its parent compound triptolide, concerns about toxicity remain a significant hurdle for its clinical development. Further research is needed to fully elucidate its toxicological profile and to develop strategies to mitigate adverse effects, such as the development of targeted drug delivery systems or structural modifications to improve its therapeutic index. Comprehensive clinical trials are also necessary to validate its efficacy and safety in human subjects.
Conclusion
This compound, a natural product from a plant with a rich history in traditional Chinese medicine, is a compelling molecule for modern drug discovery. Its diverse biological activities, mediated through the modulation of critical cellular signaling pathways, offer a strong rationale for its further investigation as a potential therapeutic agent. This technical guide provides a foundation of the current knowledge on this compound, with the aim of facilitating future research and development in this promising area.
References
- 1. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The isolation and structure of this compound (T4) from Tripterygium wilfordii] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Tripchlorolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tripchlorolide, a chlorinated derivative of the natural product triptolide, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. Understanding the precise molecular interactions of this compound is paramount for its development as a therapeutic agent and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, detailing the experimental evidence, quantitative data, and the methodologies employed for their discovery and validation.
Identified Molecular Targets and Pathways
The primary molecular target of this compound, inferred from extensive studies on its parent compound, triptolide, is the Xeroderma pigmentosum group B (XPB) protein, a subunit of the general transcription factor IIH (TFIIH). This interaction leads to a cascade of downstream effects, most notably the inhibition of transcription and the modulation of key signaling pathways.
Inhibition of Transcription via XPB Binding
The most direct and well-established molecular target of the triptolide family, including this compound, is the XPB subunit of TFIIH.[1][2][3][4] XPB possesses DNA-dependent ATPase activity, which is crucial for the initiation of transcription by RNA polymerase II (Pol II).[1] Triptolide covalently binds to XPB, inhibiting its ATPase function. This covalent modification stalls the TFIIH complex, leading to a global inhibition of Pol II-mediated transcription. This transcriptional arrest is a key mechanism behind the potent anti-proliferative and pro-apoptotic effects of this compound.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to induce autophagy in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. The inhibition of this pathway by this compound leads to the de-repression of autophagy, a cellular process of self-digestion that can promote cell death in cancer cells.
Inhibition of the NF-κB Signaling Pathway
A significant body of evidence points to the potent anti-inflammatory effects of this compound being mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes. This action likely contributes to its immunosuppressive properties.
Interaction with the NMDA Receptor
In the context of neurodegenerative diseases, this compound has demonstrated neuroprotective effects. Evidence suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. This compound has been shown to upregulate the expression of synapse-related proteins, including the NMDA receptor subunit 1.
Quantitative Data
The following tables summarize the available quantitative data for triptolide, the parent compound of this compound. Due to the high structural similarity, these values provide a strong indication of the potency of this compound.
| Compound | Target/Process | Assay | IC50 Value | Reference |
| Triptolide | RNA Polymerase II-mediated transcription | In vitro transcription assay | 200 nM | |
| Triptolide | RNA synthesis in HeLa cells | Cellular assay | 62 nM | |
| Triptolide | Cancer cell proliferation (average of 60 cell lines) | Cellular proliferation assay | 12 nM | |
| Triptolide | DNA-dependent ATPase activity of recombinant his-XPB | In vitro enzyme assay | ~100 nM |
Experimental Protocols
This section details the methodologies used to identify and characterize the molecular targets of this compound.
Target Identification using Affinity Chromatography and Mass Spectrometry
This method is used to identify direct binding partners of a small molecule from a complex protein mixture.
Protocol:
-
Immobilization of this compound: this compound is chemically modified to introduce a linker arm, which is then covalently attached to a solid support, such as agarose beads.
-
Preparation of Cell Lysate: Cells or tissues of interest are lysed to release the proteome.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to this compound will be captured on the beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by using a denaturing agent or by competing with an excess of free this compound.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.
Validation of Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target in a cellular environment.
Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of this compound confirms target engagement.
Analysis of PI3K/AKT/mTOR Pathway Inhibition by Western Blotting
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for specific time points.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Measurement of NF-κB Inhibition using a Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell Treatment: The transfected cells are pre-treated with this compound before being stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Tripchlorolide's Attenuation of NMDA Receptor-Mediated Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripchlorolide, a diterpenoid epoxide extracted from the medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant neuroprotective properties. While not a direct antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound and its analogue, triptolide, mitigate the downstream cytotoxic effects of excessive NMDA receptor activation. This technical guide provides an in-depth analysis of this compound's interaction with pathways related to NMDA receptor-mediated excitotoxicity, focusing on its anti-inflammatory and anti-apoptotic mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and drug development in neuroprotection.
Introduction: NMDA Receptor Excitotoxicity and Therapeutic Potential of this compound
The NMDA receptor, a ligand-gated ion channel, is a critical component of excitatory synaptic transmission in the central nervous system. However, its overactivation by the neurotransmitter glutamate leads to a pathological process known as excitotoxicity. This process is characterized by excessive calcium (Ca²⁺) influx, which triggers a cascade of detrimental events including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis and necrosis.[1][2] NMDA receptor-mediated excitotoxicity is a key pathological mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1]
This compound has emerged as a promising neuroprotective agent. Its therapeutic potential lies not in direct NMDA receptor blockade, but in its ability to modulate the intracellular signaling pathways that are activated by excitotoxic insults. Specifically, this compound has been shown to exert potent anti-inflammatory and anti-apoptotic effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[3]
Quantitative Data on the Neuroprotective Effects of this compound and Triptolide
The following tables summarize the quantitative data from various studies investigating the neuroprotective and anti-inflammatory effects of this compound and its analogue, triptolide.
Table 1: Inhibition of Glutamate- and Aβ-Induced Cytotoxicity by Triptolide
| Cell Line | Inducing Agent | Triptolide Concentration | Effect | Reference |
| PC12 | Aβ (50 μM) | 0.01 nM (pre-treatment for 48h) | Prevention of apoptosis and remarkable inhibition of increased intracellular Ca²⁺ concentration. | [4] |
| PC12 | Glutamate | 0.1–1 nM | Inhibition of both necrosis and apoptosis. |
Table 2: Anti-inflammatory Effects of this compound (T4) and Triptolide
| Cell Type | Stimulant | Compound | Concentration | Effect | Reference |
| Microglial Cells | Oligomeric Aβ(1-42) | This compound (T4) | Not specified | Significantly attenuated release of TNF-α, IL-1β, NO, and PGE2. Downregulated protein levels of iNOS and COX-2. | |
| Primary Activated Microglia | LPS | Triptolide | 0.1 nM | Significant inhibition of TNF-α release. | |
| Primary Activated Microglia | LPS | Triptolide | 0.1 μM | Inhibitory effect on IL-1β and NO release. Blocked mRNA overexpression of TNF-α, IL-1β, and iNOS. |
Table 3: Cytotoxicity of Triptolide in Glioma Cells
| Cell Line | Incubation Time | IC50 Value | Reference |
| U251, U87MG, C6 | 24 h | 170–400 nM | |
| U251, U87MG, C6 | 48 h | 50–80 nM | |
| Primary Cultured Astrocyte Cells | 24 h | 6835.2 nM | |
| Primary Cultured Astrocyte Cells | 48 h | 431.4 nM |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are primarily mediated through the modulation of key inflammatory and apoptotic signaling pathways that are often downstream of NMDA receptor-mediated excitotoxicity.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, its activation in microglia and neurons leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses, inflammation, and apoptosis. This compound has been demonstrated to repress the phosphorylation of JNK, a key activation step in this pathway, without affecting other MAP kinases like ERK or p38.
Caption: this compound inhibits the JNK signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of this compound.
Assessment of Glutamate-Induced Neurotoxicity
Objective: To determine the protective effect of this compound against glutamate-induced neuronal cell death.
Methodology:
-
Cell Culture:
-
PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For neuronal differentiation, cells are seeded onto collagen-coated plates and treated with nerve growth factor (NGF) for 5-7 days.
-
-
Treatment:
-
Differentiated PC12 cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 nM) for a specified period (e.g., 48 hours).
-
Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 5 mM) for a duration known to induce cell death (e.g., 24 hours). Control groups include untreated cells, cells treated with this compound alone, and cells treated with glutamate alone.
-
-
Cell Viability Assay (MTT Assay):
-
After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
The release of LDH into the culture medium, an indicator of membrane damage and cell death, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Intracellular Calcium Imaging
Objective: To measure the effect of this compound on glutamate-induced intracellular calcium influx.
Methodology:
-
Cell Preparation:
-
Primary cortical neurons or a suitable neuronal cell line are plated on glass-bottom dishes.
-
-
Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
-
Imaging:
-
The cells are washed to remove excess dye and placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
-
Stimulation and Data Acquisition:
-
Cells are pre-incubated with this compound for a designated time.
-
The cells are then stimulated with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce calcium influx.
-
The change in the F340/F380 ratio over time is recorded. The ratio is proportional to the intracellular calcium concentration.
-
Western Blot Analysis for Signaling Proteins
Objective: To quantify the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and JNK signaling pathways.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Following experimental treatments, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of JNK, IκBα, and NF-κB p65, as well as a loading control like β-actin or GAPDH.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the neuroprotective effects of this compound against NMDA receptor-mediated excitotoxicity.
Caption: Workflow for assessing this compound's neuroprotection.
Conclusion
This compound presents a compelling profile as a neuroprotective agent. Its mechanism of action, centered on the inhibition of the NF-κB and JNK signaling pathways, positions it as a modulator of the downstream inflammatory and apoptotic consequences of NMDA receptor-mediated excitotoxicity. While it does not appear to directly interact with the NMDA receptor, its ability to quell the subsequent pathological cascades makes it a valuable candidate for further investigation in the treatment of a range of neurological disorders. The data and protocols presented in this guide offer a framework for continued research into the therapeutic potential of this compound and related compounds.
References
- 1. Triptolide induces Sertoli cell apoptosis in mice via ROS/JNK-dependent activation of the mitochondrial pathway and inhibition of Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects neuronal cells from microglia-mediated beta-amyloid neurotoxicity through inhibiting NF-kappaB and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Tripchlorolide: A Potent Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease. The intricate interplay of activated microglia, pro-inflammatory cytokines, and aberrant signaling cascades contributes to neuronal damage and cognitive decline. Tripchlorolide, a diterpenoid epoxide extracted from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroinflammation, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neuroinflammatory disorders.
Introduction
This compound (T4) is a derivative of Triptolide, the major active component of Tripterygium wilfordii.[1] Due to its lipophilic nature and small molecular weight, this compound can cross the blood-brain barrier, making it a viable candidate for targeting central nervous system pathologies.[2] Extensive research has demonstrated its efficacy in mitigating neuroinflammatory processes, primarily through the modulation of key signaling pathways in microglia, the resident immune cells of the brain.[3][4] This guide will delve into the molecular mechanisms underlying this compound's effects and present the supporting experimental evidence.
Mechanism of Action in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades within microglial cells.
Inhibition of NF-κB and JNK Signaling Pathways
A pivotal mechanism of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways, which are central to the inflammatory response.[3] In the context of neuroinflammation, stimuli such as amyloid-beta (Aβ) oligomers activate these pathways in microglia, leading to the production and release of pro-inflammatory mediators.
This compound has been shown to inhibit the nuclear translocation of NF-κB without affecting the phosphorylation of its inhibitory subunit, IκBα. This suggests a mechanism that interferes with the downstream steps of NF-κB activation. Concurrently, this compound represses the phosphorylation of JNK, while having no effect on ERK or p38 MAPK signaling pathways. The dual inhibition of NF-κB and JNK signaling culminates in the significant attenuation of pro-inflammatory cytokine and mediator production.
Modulation of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Triptolide, the parent compound of this compound, has been demonstrated to inhibit the activation of the NLRP3 inflammasome. It achieves this by interrupting the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly. This inhibitory action further contributes to the reduction of the inflammatory milieu in the central nervous system.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its parent compound, Triptolide, on markers of neuroinflammation and Alzheimer's disease pathology.
Table 1: In Vitro Effects of Triptolide on Microglial Activation
| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) Production | BV2 microglia | Triptolide + LPS | 12.5 nM | 6% | |
| 25 nM | 22% | ||||
| 50 nM | 42% | ||||
| Nitric Oxide (NO) Production | Primary microglia | Triptolide + LPS | 12.5 nM | 30% | |
| 25 nM | 41% | ||||
| 50 nM | 61% | ||||
| Pro-inflammatory Cytokines (IL-1β, IL-6, IL-18, TNF-α) | HMC3 microglia | Triptolide + LPS | 5, 10, 20 nM | Dose-dependent decrease |
Table 2: In Vivo Effects of this compound/Triptolide in Alzheimer's Disease Mouse Models (5XFAD)
| Parameter | Brain Region | Treatment | Dosage | Duration | % Reduction | Reference |
| Soluble Aβ42 | Cortex | Triptolide | 20 µg/kg | 8 weeks | ~20% | |
| Hippocampus | ~30% | |||||
| Insoluble Aβ42 | Cortex | Triptolide | 20 µg/kg | 8 weeks | ~20% | |
| Hippocampus | ~30% | |||||
| Soluble Aβ40 | Cortex | Triptolide | 20 µg/kg | 8 weeks | Significant | |
| Insoluble Aβ40 | Cortex & Hippocampus | Triptolide | 20 µg/kg | 8 weeks | Significant | |
| Synaptophysin | Hippocampus | Triptolide | Low and high dose | 24 hours | Increased expression | |
| PSD-95 | Hippocampus | Not specified | Not specified | Not specified | Increased expression |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vitro Microglia Activation Assay
Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV2 murine microglial cells or primary microglia.
Methodology:
-
Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 nM) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules (e.g., p-JNK, p-NF-κB, iNOS, COX-2) and their total protein counterparts.
In Vivo Alzheimer's Disease Mouse Model Study
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations.
Methodology:
-
Animal Husbandry: 5XFAD mice and wild-type littermates are housed under standard laboratory conditions.
-
Treatment: At a specified age (e.g., 5 months), 5XFAD mice are intraperitoneally injected with this compound (e.g., 5 µg/kg or 25 µg/kg) or vehicle control every other day for a defined period (e.g., 60 days).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissues (cortex and hippocampus) are collected for biochemical and histological analysis.
-
Aβ Quantification: Soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates are measured by ELISA.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque deposition.
-
Western Blot Analysis: Protein levels of synapse-related proteins (e.g., synaptophysin, PSD-95) and enzymes involved in Aβ production (e.g., BACE1) are determined in brain lysates.
NLRP3 Inflammasome Activation Assay
Objective: To investigate the effect of this compound on the activation of the NLRP3 inflammasome.
Cell Line: Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line.
Methodology:
-
Priming (Signal 1): Cells are primed with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with this compound for 1 hour before the activation step.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.
-
Cytokine Measurement: The release of mature IL-1β into the supernatant is quantified by ELISA.
-
Western Blot Analysis: Cell lysates and supernatants are analyzed by Western blot for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β.
-
ASC Speck Visualization: Immunofluorescence staining for ASC can be performed to visualize the formation of ASC specks, a hallmark of inflammasome activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits neuroinflammation by targeting the JNK and NF-κB signaling pathways.
Caption: General experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for neuroinflammatory conditions, particularly in the context of Alzheimer's disease. Its ability to potently inhibit key pro-inflammatory signaling pathways, such as NF-κB and JNK, and modulate the NLRP3 inflammasome, translates to a marked reduction in the production of inflammatory mediators and subsequent neuroprotection. The preclinical data, though promising, warrant further investigation to fully elucidate its therapeutic window, long-term safety profile, and potential for clinical translation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic avenues of this compound in the fight against neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Triptolide treatment reduces Alzheimer’s disease (AD)-like pathology through inhibition of BACE1 in a transgenic mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates β-amyloid Generation via Suppressing PPARγ-Regulated BACE1 Activity in N2a/APP695 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining Tripchlorolide Dosage for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripchlorolide, a diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. As research into its therapeutic potential expands, establishing appropriate and safe dosage regimens in preclinical mouse models is paramount for obtaining reliable and reproducible data. These application notes and protocols provide a comprehensive guide for researchers, summarizing key dosage information from various studies and offering detailed experimental methodologies.
Data Presentation: this compound and Triptolide Dosage in Mouse Models
The following tables summarize quantitative data on the dosage of this compound and its closely related precursor, triptolide, used in various mouse models. It is crucial to note that while triptolide data is included for reference due to the limited availability of this compound-specific toxicity data, dosages are not directly interchangeable. Researchers should use the triptolide data as a preliminary guide and conduct dose-finding studies for this compound.
Table 1: this compound Dosage in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Reference |
| Alzheimer's Disease | 5XFAD | Intraperitoneal (i.p.) | 5 µg/kg and 25 µg/kg | Every other day for 60 days | [1] |
| Parkinson's Disease | C57BL/6 | Intraperitoneal (i.p.) | 0.5 µg/kg and 1 µg/kg | Daily for 16 days | [2] |
Table 2: Triptolide Dosage in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Duration | Reference |
| Acute Respiratory Distress Syndrome (ARDS) | C57BL/6 | Intraperitoneal (i.p.) | 1 µg/kg, 10 µg/kg, and 50 µg/kg | Single dose 30 minutes before LPS challenge | [3] |
| Collagen-Induced Arthritis | C57BL/6 | Oral Gavage (p.o.) | 50 µg/kg, 150 µg/kg, and 450 µg/kg | Daily for 3, 6, or 9 weeks | |
| Systemic Lupus Erythematosus | MRL/lpr | Oral Gavage (p.o.) | 100 µg/kg | Daily for 8 weeks | |
| Colon Cancer (Xenograft) | Nude | Intraperitoneal (i.p.) | 0.42 mg/kg (as Minnelide) | Daily for 30 days | [4] |
| Acute Myeloid Leukemia (Xenograft) | Nude | Intraperitoneal (i.p.) | 20 µg/kg, 50 µg/kg, and 100 µg/kg | Daily for 18 consecutive days | |
| Alzheimer's Disease | APP/PS1 | Intraperitoneal (i.p.) | 0.2 mg/kg | Daily for 2 months | [5] |
Table 3: Triptolide Acute Toxicity Data in Mice
| Administration Route | LD50 | Reference |
| Intravenous (i.v.) | 0.83 mg/kg | |
| Intraperitoneal (i.p.) | Not Found | |
| Oral (p.o.) | Not Found |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. This data is for triptolide and should be used with extreme caution as an estimate for this compound.
Experimental Protocols
Preparation of this compound for Administration
a. Intraperitoneal (i.p.) Injection:
-
Vehicle: A common vehicle is a solution of 5% DMSO in sterile saline.
-
Preparation:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Gradually add sterile saline to reach the final desired concentration, ensuring the final DMSO concentration does not exceed 5% to minimize solvent toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer the solution to the mice via intraperitoneal injection using an appropriate gauge needle (e.g., 27-30G). The injection volume should be appropriate for the mouse's weight (typically 5-10 µL/g).
-
b. Oral Gavage (p.o.):
-
Vehicle: A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring continuously until fully dissolved.
-
Suspend the this compound in the 0.5% CMC solution to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
Administer the suspension to the mice using a gavage needle of appropriate size for the mouse. The administration volume should be appropriate for the mouse's weight (typically 5-10 µL/g).
-
Acute Toxicity (LD50) Determination Protocol (General Guideline)
This is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) protocols and relevant regulatory guidelines.
-
Animals: Use a sufficient number of mice (e.g., 5-10 per group) of a specific strain, sex, and age.
-
Dose Selection: Based on available literature for related compounds (like triptolide), select a range of at least 3-5 doses, including a vehicle control group. The doses should be spaced to produce a range of toxic effects, from no effect to mortality.
-
Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for up to 14 days.
-
Data Collection: Record the number of mortalities in each group. Note any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.
-
LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50 value.
Mandatory Visualizations
Signaling Pathways
This compound and triptolide have been shown to exert their effects by modulating key signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound.
Experimental Workflow
Caption: General Experimental Workflow for this compound Dosing in Mice.
Conclusion
The determination of an appropriate this compound dosage is a critical first step in conducting meaningful in vivo studies. The information provided in these application notes serves as a valuable resource for researchers. However, it is imperative to underscore that the optimal dose for a specific study will depend on the mouse strain, disease model, and desired therapeutic outcome. Therefore, pilot dose-finding studies are strongly recommended to establish both efficacy and safety within the context of each unique experimental design. Careful consideration of the administration route and vehicle is also essential for ensuring consistent and reliable results. By following these guidelines and protocols, researchers can advance our understanding of this compound's therapeutic potential while adhering to the highest standards of animal welfare and scientific rigor.
References
- 1. Acute and subacute toxicity studies on triptolide and triptolide-loaded polymeric micelles following intravenous administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against MPTP-induced neurotoxicity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 5. Acute and sub-acute toxicity of aqueous extract of aerial parts of Caralluma dalzielii N. E. Brown in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Administering Tripchlorolide in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the formulation, administration, and evaluation of Tripchlorolide in preclinical animal studies. Adherence to these protocols is crucial for ensuring data reproducibility, minimizing variability, and accurately assessing the therapeutic potential and toxicological profile of this compound.
Application Notes
Introduction to this compound
This compound, a diterpenoid epoxide compound derived from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-tumor activities.[1] It is a synthetic derivative of triptolide, developed to retain therapeutic efficacy with a potentially improved safety profile.[1] Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that regulate cell growth, proliferation, and inflammation.
Mechanism of Action
This compound exerts its biological effects through the modulation of critical intracellular signaling cascades, most notably the PI3K/AKT/mTOR and NF-κB pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell cycle regulation, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including AKT and mTOR, leading to the induction of autophagy and suppression of tumor cell growth.[2]
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses. This compound can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[3] This anti-inflammatory action is central to its therapeutic potential in a range of inflammatory and autoimmune diseases.
Best Practices for In Vivo Administration
Successful and reproducible in vivo studies with this compound hinge on careful attention to the following best practices:
-
Formulation and Vehicle Selection: Due to its poor water solubility, proper formulation is critical. While various vehicles can be used, a common approach involves dissolving this compound in a minimal amount of an organic solvent like DMSO and then diluting it with an aqueous vehicle such as saline or a solution containing a surfactant like Polysorbate 80 to create a stable suspension.[4] The final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity. It is imperative to establish the stability and homogeneity of the formulation before administration.
-
Route of Administration: The most common routes for preclinical studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of route should be guided by the experimental objectives and the pharmacokinetic properties of the compound. Intraperitoneal injection often leads to higher bioavailability.
-
Dose Selection: Dose levels should be determined based on preliminary dose-ranging studies to identify the maximum tolerated dose (MTD) and effective dose range for the specific animal model and disease indication.
-
Animal Welfare: All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Animals should be closely monitored for any signs of toxicity, and appropriate supportive care should be provided.
Experimental Protocols
Protocol for Preparation of this compound Formulation
This protocol describes the preparation of a this compound suspension for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Polysorbate 80 (Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal volume of DMSO. For example, dissolve 1 mg of this compound in 50 µL of DMSO.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of sterile saline containing a low concentration of Polysorbate 80 (e.g., 0.5% v/v) to aid in suspension stability.
-
While vortexing the vehicle solution, slowly add the this compound-DMSO solution dropwise to create a fine suspension.
-
Continue to vortex for 5-10 minutes to ensure a homogenous suspension. If necessary, sonicate the suspension for short intervals on ice to aid in dispersion.
-
Visually inspect the suspension for any precipitation before each use. Prepare the formulation fresh daily.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle to prevent over-insertion.
-
Slowly and gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the this compound formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Securely restrain the mouse, exposing the abdominal area.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
Protocol for Toxicity Assessment
Procedure:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, activity level, and the presence of ruffled fur or lethargy.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of complete blood counts and serum chemistry panels to assess for hematological, hepatic, and renal toxicity.
-
Histopathology: Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.). Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Data Presentation
Efficacy Data
Table 1: Efficacy of this compound in a Xenograft Model of Colon Cancer
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 30 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Minnelide (this compound analog) | 0.42 | 350 ± 75 | 72 |
Table 2: Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dose (µg/kg, every other day) | Mean Cerebral Aβ Deposits (relative units) | Improvement in Spatial Learning and Memory (Y-maze) |
| Wild Type | - | 1.0 ± 0.2 | Baseline |
| 5XFAD Vehicle | - | 5.8 ± 0.9 | - |
| This compound | 5 | 3.2 ± 0.5 | Significant Improvement |
| This compound | 25 | 2.1 ± 0.4 | Significant Improvement |
Toxicity Data
Table 3: Acute Toxicity of this compound Analogs
| Compound | Animal Model | Route of Administration | LD50 | NOAEL | Reference |
| Triptolide | Rat | Oral | >5,000 mg/kg bw/day | 12 mg/kg bw/day | |
| Triptolide Analog | Rabbit | Dermal | >2,000 mg/kg bw | - |
Note: LD50 (Lethal Dose, 50%) and NOAEL (No Observed Adverse Effect Level) are important toxicological parameters.
Mandatory Visualization
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects neuronal cells from microglia-mediated beta-amyloid neurotoxicity through inhibiting NF-kappaB and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of high drug-loading celastrol nanosuspensions and their anti-breast cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tripchlorolide as an Experimental Immunosuppressive Agent
Introduction
Tripchlorolide, a diterpenoid triepoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F, is a potent anti-inflammatory and immunosuppressive agent.[1] It is an analog of Triptolide, the major active component responsible for the therapeutic effects of the herb, and is often studied for its wide range of biological activities.[1][2] These notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its evaluation as an immunosuppressive agent in a research setting.
Mechanism of Action
This compound exerts its immunosuppressive effects by modulating multiple intracellular signaling pathways, primarily leading to the inhibition of T-cell activation and the suppression of pro-inflammatory cytokine production.[3][4]
-
Inhibition of T-Cell Activation and Proliferation: T-cell activation is a critical event in the adaptive immune response. This compound has been shown to inhibit T-cell proliferation and the production of key cytokines such as Interleukin-2 (IL-2). IL-2 is essential for the clonal expansion of activated T-cells. The immunosuppressive action of Triptolide, the parent compound of this compound, has been attributed to the suppression of T-lymphocyte activation.
-
Suppression of Pro-inflammatory Cytokines: The agent effectively downregulates the production of a variety of pro-inflammatory cytokines and chemokines. Studies on the related compound Triptolide show potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, and IL-8. This inhibition occurs at the transcriptional level, preventing the expression of inflammatory genes.
-
Modulation of Key Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. This compound has been demonstrated to inhibit the nuclear translocation and transcriptional activity of NF-κB. This blockade prevents the expression of numerous downstream target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are involved in cellular responses to a variety of stimuli. This compound has been shown to repress the phosphorylation of JNK, but not ERK or p38 MAPK, in certain models. It can also downregulate the CARD9/p38 MAPK pathway.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. This compound can induce autophagy and inhibit cell proliferation by suppressing the phosphorylation of key components of the PI3K/AKT/mTOR pathway.
-
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following tables summarize quantitative data from various studies investigating the immunosuppressive and anti-inflammatory effects of this compound and its parent compound, Triptolide.
Table 1: Inhibition of Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|---|
| Triptolide | RAW264.7 Macrophages | LPS | TNF-α | <30 nM | |
| Triptolide | RAW264.7 Macrophages | LPS | IL-6 | <30 nM | |
| Triptolide | RAW264.7 Macrophages | LPS | IL-1β | Dose-dependent inhibition observed |
| Triptolide | THP-1 Monocytes | LPS | IL-12 | 0.625 - 2.5 µg/L | |
Table 2: In Vivo Experimental Dosing
| Compound | Animal Model | Condition | Dosage | Outcome | Reference |
|---|---|---|---|---|---|
| This compound (T4) | 5XFAD Mice | Alzheimer's Disease Model | 5 µg/kg or 25 µg/kg (i.p., every other day for 60 days) | Improved spatial learning and memory, reduced Aβ deposits. |
| Triptolide | Murine Model | LPS-induced Acute Lung Injury | 1 mg/kg (i.p.) | Reduced leukocytes, MPO activity, and pro-inflammatory cytokines. | |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The therapeutic potential of triptolide and celastrol in neurological diseases [frontiersin.org]
- 3. The Negative Impact of Triptolide on the Immune Function of Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Tripchlorolide
These application notes provide a comprehensive guide for the quantitative analysis of Tripchlorolide in various matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a promising therapeutic compound derived from triptolide, exhibiting potent pharmacological activities with an improved safety profile.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, tissue distribution analysis, quality control of pharmaceutical formulations, and stability testing.[1][2][3] This document outlines detailed protocols for sample preparation and chromatographic analysis.
I. Chromatographic Methods for this compound Quantification
Several chromatographic methods have been developed for the quantification of this compound and related compounds. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of reported methods and their key parameters.
Method 1: UPLC-MS/MS for Biological Matrices
This method is highly sensitive and specific, making it suitable for pharmacokinetic and tissue distribution studies where low concentrations of the analyte are expected.[1]
Method 2: Stability-Indicating RP-HPLC (General Approach)
For purity analysis and stability studies of the drug substance or product, a stability-indicating HPLC method is essential. This involves subjecting the drug to stress conditions to generate degradation products and developing a method that can separate the intact drug from these degradants.
Table 1: Summary of Chromatographic Conditions
| Parameter | Method 1: UPLC-MS/MS for Biological Samples | Method 2: General Stability-Indicating RP-HPLC |
| Column | Agilent ZORBAX Eclipse Plus-C18 (3.5 µm) | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol-water | Gradient or Isocratic: Acetonitrile/Methanol and Water/Buffer |
| Flow Rate | Not specified, typical for UPLC ~0.4 mL/min | 1.0 mL/min |
| Detection | Mass Spectrometry (Selective Ion Monitoring) | UV-Vis (e.g., Photodiode Array Detector) at ~232 nm |
| Injection Volume | 5 µL (typical) | 20 µL |
| Internal Standard | Triptolide | Not always necessary, depends on validation |
II. Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol is based on a liquid-liquid extraction (LLE) procedure, which is effective for cleaning up complex biological samples before LC-MS/MS analysis.
Materials:
-
Rat plasma containing this compound
-
Triptolide solution (as internal standard, IS)
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific amount of the internal standard solution (Triptolide).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol-water mixture).
-
Vortex for 1 minute to dissolve the residue completely.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: General Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop and validate a stability-indicating HPLC method.
1. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the drug substance with HCl and NaOH solutions at elevated temperatures.
-
Oxidative Degradation: Expose the drug to hydrogen peroxide solution.
-
Thermal Degradation: Heat the solid drug substance in an oven.
-
Photolytic Degradation: Expose the drug substance to UV light.
-
Analyze all stressed samples by HPLC to identify degradation peaks.
2. Method Development and Optimization:
-
Select a suitable C18 column and mobile phase (e.g., acetonitrile and water/buffer).
-
Optimize the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve good separation between this compound and its degradation products.
-
Set the UV detection wavelength based on the absorbance maximum of this compound.
3. Method Validation: Validate the developed method as per ICH guidelines for the following parameters:
-
Specificity: Ensure the method can resolve the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Range/Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2% |
| Range | 80% - 120% of the test concentration |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
III. Visualizations
Caption: Workflow for quantifying this compound in plasma.
Caption: Key parameters for analytical method validation.
References
Troubleshooting & Optimization
Tripchlorolide Neuroprotective Effects: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of Tripchlorolide (also known as T4) in research focused on its neuroprotective effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your experimental design and execution.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| I'm observing low cell viability in my in vitro experiments, even at low this compound concentrations. What could be the cause? | 1. Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final solvent concentration) in your experiments. 2. Compound Precipitation: this compound has poor water solubility. When diluting your stock solution in aqueous media, precipitation can occur. To avoid this, perform serial dilutions in the solvent first before the final dilution into the culture medium. Warming the solution briefly to 37°C and vortexing can help redissolve precipitates.[1] 3. Cell Health: Ensure your neuronal cells are healthy and viable before starting the experiment. Contamination or poor culture conditions can make cells more susceptible to any compound-induced stress. |
| How do I choose the optimal dosage for my in vivo animal model? | The optimal dosage will depend on your specific animal model and the neurodegenerative condition being studied. Based on published studies: - For Alzheimer's disease models (e.g., 5XFAD mice), intraperitoneal injections of 5 µg/kg and 25 µg/kg every other day for 60 days have shown significant improvements in cognitive deficits and reductions in amyloid-β pathology.[2] - For Parkinson's disease models (e.g., MPTP-induced mice), daily intraperitoneal injections of 1 µg/kg for 16 days have demonstrated neuroprotective effects.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. |
| My this compound powder won't dissolve. What should I do? | This compound is poorly soluble in water. The recommended solvent for creating a stock solution is Dimethyl sulfoxide (DMSO) .[1][4] Prepare a high-concentration stock solution in 100% DMSO and then dilute it further for your working solutions. For in vivo studies, the DMSO stock can be diluted in sterile saline or phosphate-buffered saline (PBS), ensuring the final DMSO concentration is low (preferably under 2%) to minimize toxicity. |
| What are the expected neuroprotective effects of this compound? | This compound has been shown to exert its neuroprotective effects through several mechanisms: - Anti-inflammatory effects: It significantly attenuates the release of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the NF-κB and JNK signaling pathways in microglia. - Promotion of synaptic plasticity: It can upregulate the expression of synapse-related proteins like synaptophysin and PSD-95. - Reduction of amyloid-β pathology: In Alzheimer's models, it can reduce amyloid-β deposits. - Activation of pro-survival pathways: It has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and autophagy regulation. |
| Are there any known toxic concentrations of this compound for neuronal cells? | While therapeutic at low nanomolar and microgram-per-kilogram doses, higher concentrations of this compound can be cytotoxic. In non-neuronal cells, concentrations up to 200 nM have been shown to reduce cell viability. For differentiated PC12 cells, concentrations up to 10⁻⁹ mol/L (1 nM) were found to be safe. It is crucial to perform a dose-response curve to determine the therapeutic window and identify any potential neurotoxicity in your specific neuronal cell type. |
Data Presentation
In Vivo Dosage Summary for Neuroprotection
| Disease Model | Animal Model | Dosage | Administration Route | Frequency & Duration | Observed Neuroprotective Effects | Reference |
| Alzheimer's Disease | 5XFAD Mice | 5 µg/kg and 25 µg/kg | Intraperitoneal (i.p.) | Every other day for 60 days | Improved spatial learning and memory, reduced cerebral Aβ deposits, upregulated synaptic proteins. | |
| Alzheimer's Disease | APP/PS1 Mice | Not Specified | Peripherally administered | Two months | Rescued cognitive function, decreased Aβ deposition and neuroinflammation. | |
| Parkinson's Disease | MPTP-lesioned Mice | 1 µg/kg | Intraperitoneal (i.p.) | Once per day for 16 days | Improved survival of TH-IR neurons and fibers, increased dopamine levels. |
In Vitro Concentration Summary for Neuroprotective Effects
| Cell Model | Inducing Agent | This compound Concentration | Incubation Time | Observed Neuroprotective Effects | Reference |
| Microglial Cells | Oligomeric Aβ(1-42) | Not Specified | Not Specified | Attenuated release of TNF-α, IL-1β, NO, and PGE2; downregulated iNOS and COX-2. | |
| Differentiated PC12 Cells | Aβ(1-42) | 10⁻⁹ mol/L (1 nM) | 24 hours | Protected against cytotoxicity, decreased autophagosome accumulation. | |
| A549 Lung Cancer Cells (for toxicity reference) | N/A | 5 nM, 25 nM, 50 nM, 100 nM, 200 nM | 24, 48, 72 hours | Suppressed proliferation in a dose- and time-dependent manner. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Stock Solution (1 mM in DMSO):
-
Calculate the amount of this compound powder needed to make a 1 mM stock solution (Molecular Weight of this compound: 397.8 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for In Vitro Working Solution:
-
Thaw a vial of the 1 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations. This is crucial to prevent precipitation when diluting in an aqueous medium.
-
Dilute the final intermediate DMSO solution into your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO in the culture medium.
Protocol for In Vivo Working Solution:
-
Thaw a vial of the 1 mM this compound stock solution.
-
Dilute the stock solution in sterile saline or PBS to the desired final concentration for injection.
-
To minimize toxicity, the final concentration of DMSO in the injection solution should be as low as possible, preferably 2% or lower. If precipitation occurs, co-solvents such as PEG400 or Tween 80 may be used, but their effects on the experiment should be validated.
Neuronal Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on neuronal cell viability.
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or PC12 cells)
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate as required.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Inflammatory Cytokines (ELISA)
Objective: To quantify the levels of TNF-α and IL-1β in brain tissue homogenates or cell culture supernatants.
Materials:
-
Brain tissue homogenates or cell culture supernatants
-
ELISA kits for TNF-α and IL-1β (commercially available)
-
Microplate reader
Protocol:
-
Prepare brain tissue homogenates or collect cell culture supernatants according to standard laboratory protocols.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves adding samples and standards to a 96-well plate pre-coated with capture antibodies.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).
-
A standard curve is generated using the provided standards, and the concentrations of TNF-α and IL-1β in the samples are calculated from this curve.
Western Blot for Synaptic Proteins
Objective: To determine the expression levels of synaptophysin and PSD-95 in neuronal cell lysates or brain tissue homogenates.
Materials:
-
Neuronal cell lysates or brain tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Synaptophysin (e.g., 1:1000 dilution)
-
Anti-PSD-95 (e.g., 1:1000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against synaptophysin or PSD-95 overnight at 4°C. Recommended starting dilutions are 1:1000, but should be optimized for your specific antibody and experimental conditions.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
Caption: Experimental workflow for in vitro and in vivo studies of this compound.
Caption: this compound's modulation of neuroinflammatory and survival signaling pathways.
References
Technical Support Center: Assessing and Mitigating Tripchlorolide Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Tripchlorolide (T4) in vitro. The information is designed to help users anticipate and resolve common issues encountered during cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound (T4), a derivative of triptolide, primarily induces cytotoxicity in cancer cells through the activation of autophagy, a process of cellular self-digestion.[1] In some cell types, it may also induce apoptosis (programmed cell death). The specific mechanism can be cell-line dependent. For instance, in A549 lung cancer cells, T4-induced cell death is predominantly through autophagy, with little to no apoptosis observed.[1]
Q2: How does this compound induce autophagy?
A2: this compound has been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth and proliferation, and its inhibition is a key trigger for the initiation of autophagy.
Q3: Is apoptosis also a significant factor in this compound's cytotoxic effect?
A3: While autophagy is a primary mechanism, this compound can also induce apoptosis. This often involves the mitochondria-mediated pathway, characterized by the degradation of Bcl-2, translocation of Bax to the mitochondria, and the subsequent release of cytochrome c.[3] The interplay between autophagy and apoptosis can be complex and cell-type specific. In some cases, inhibiting autophagy can lead to an increase in apoptotic cell death.[4]
Q4: What role does oxidative stress play in this compound cytotoxicity?
A4: this compound, similar to its parent compound triptolide, can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This increase in ROS can damage cellular components, including mitochondria, and contribute to the induction of both apoptosis and autophagy.
Q5: Are there ways to mitigate the general cytotoxicity of this compound in vitro?
A5: Yes, several strategies can be employed to reduce unwanted cytotoxicity:
-
Co-treatment with Autophagy Inhibitors: Pre-treatment with autophagy inhibitors like 3-methyladenine (3-MA) or wortmannin can significantly reduce T4-induced cell death in cell lines where autophagy is the primary death mechanism.
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic concentrations to be used while achieving a synergistic effect. For example, T4 can improve the sensitivity of cisplatin-resistant lung cancer cells.
-
Dosing Regimen Optimization: Adjusting the concentration and duration of this compound exposure can help to minimize off-target toxicity while still achieving the desired experimental outcome.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, CCK8) between experiments. | 1. Inconsistent this compound stock solution preparation or storage.2. Variations in cell seeding density or passage number.3. Inconsistent incubation times or other cell culture conditions. | 1. Prepare fresh this compound stock solutions regularly and store them appropriately, protected from light.2. Standardize cell seeding density and use cells within a consistent and low passage number range.3. Ensure all incubation times and culture conditions are kept consistent across all experiments. |
| Observed cytotoxicity is lower than expected based on published data. | 1. Differences in cell line sensitivity (e.g., passage number, genetic drift).2. Suboptimal this compound concentration or exposure time.3. Contamination of cell cultures. | 1. Obtain a fresh, low-passage stock of the cell line from a reputable source.2. Perform a dose-response and time-course experiment to determine the optimal IC50 for your specific cell line and experimental conditions.3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Difficulty in detecting markers of autophagy (e.g., LC3-II conversion). | 1. Incorrect timing of the assay; autophagic flux may have already completed or not yet peaked.2. Suboptimal antibody concentration or incubation times for western blotting or immunofluorescence.3. Insufficient drug concentration to induce a detectable response. | 1. Perform a time-course experiment to identify the optimal time point for detecting autophagy markers after this compound treatment.2. Optimize antibody concentrations and incubation protocols for your specific cell line and antibodies.3. Titrate the concentration of this compound to ensure a sufficient induction of autophagy. |
| Unexpected levels of apoptosis are observed. | 1. The specific cell line may be more prone to apoptosis in response to this compound.2. Crosstalk between autophagy and apoptosis pathways. | 1. Characterize the mode of cell death using multiple assays (e.g., Annexin V/PI staining, caspase activity assays).2. Consider co-treatment with apoptosis inhibitors (e.g., z-VAD-fmk) to elucidate the role of apoptosis in the observed cytotoxicity. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Inhibitors in A549 and A549/DDP Lung Cancer Cells
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound (T4) | A549 | ~200 nM | ~50% reduction in cell viability after 24h | |
| This compound (T4) | A549 & A549/DDP | 0-400 nM | Dose- and time-dependent reduction in cell viability | |
| Wortmannin | A549 & A549/DDP | 400 nM | Pretreatment enhances T4-induced cell death | |
| Perifosine | A549 & A549/DDP | 400 nM | Pretreatment enhances T4-induced cell death | |
| Rapamycin | A549 & A549/DDP | 200 nM | Pretreatment enhances T4-induced cell death |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0-200 nM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Autophagy by Western Blot for LC3 Conversion
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency. Treat with this compound at the desired concentration and for the optimal time determined from time-course experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagy induction.
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: this compound induces autophagy by inhibiting the PI3K/AKT/mTOR pathway.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: this compound-induced mitochondrial apoptosis pathway.
References
- 1. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of mitochondrion-mediated apoptosis of CHO cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tripchlorolide Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the documented side effects of Tripchlorolide in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary organ systems affected by this compound toxicity in animal models?
A1: Based on current research, the primary organ systems exhibiting toxicity upon this compound administration in animal models are the reproductive, hepatic, and renal systems.[1][2][3] Studies have demonstrated injury to the liver, kidney, testes, and ovaries in various animal models.[2]
Q2: What are the typical signs of reproductive toxicity observed in female animal models treated with this compound?
A2: In female animal models, such as Sprague-Dawley rats, this compound has been shown to induce significant reproductive toxicity. Observed side effects include:
-
Reduced relative weights of the ovaries and uterus.[4]
-
A decrease in the number of developing follicles and an increase in atretic (degenerating) follicles.
-
Prolonged estrous cycles.
-
Decreased serum levels of estradiol (E2) and progesterone (P), with a concurrent increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
-
Reduced expression of estrogen receptor alpha (ERα) in the ovaries and uterus.
Q3: What are the documented reproductive side effects of this compound in male animal models?
A3: Male reproductive toxicity is a significant side effect of this compound. Studies in male Sprague-Dawley rats and house rats have shown:
-
A significant decrease in testis and epididymis weights.
-
A drastic reduction in cauda epididymis sperm content and motility, in some cases reaching zero.
-
Histopathological changes in the seminiferous tubules and epididymides, including vacuolization, germ cell degeneration, and tubular atrophy.
-
A reduction in pregnancy rates when treated males are paired with untreated females.
Q4: What is the evidence for this compound-induced hepatotoxicity in animal models?
A4: this compound has been shown to cause liver damage in animal models like mice and zebrafish. Key findings include:
-
Dose-dependent hepatotoxicity.
-
Elevated serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST).
-
Histopathological evidence of liver damage, including swollen hepatocytes and vacuoles.
-
Induction of ferroptosis, a form of iron-dependent cell death, in hepatocytes.
-
Increased susceptibility to liver injury when an inflammatory state is present.
Q5: Are there documented renal side effects of this compound in animal studies?
A5: Yes, studies in animal models indicate that this compound can affect renal function and structure. In a rat model of polycystic kidney disease, triptolide treatment was shown to protect renal function, as indicated by reduced blood urea nitrogen (BUN) and serum creatinine levels. However, in a mouse model of hypertension-induced renal injury, triptolide attenuated renal damage, suggesting a potential therapeutic effect in certain contexts. It is important to note that the kidney is a potential target for this compound toxicity.
Troubleshooting Guides
Problem: Unexpectedly high levels of reproductive toxicity are observed at seemingly low doses of this compound.
Possible Cause: The animal model or specific strain used may have a higher sensitivity to this compound. Toxicity can be dose- and time-dependent.
Troubleshooting Steps:
-
Review Dosing Regimen: Carefully re-evaluate the dosage, administration route, and frequency. Compare your protocol with published studies.
-
Animal Strain and Species: Be aware that different species and strains can exhibit varying sensitivities. The effects have been documented in Sprague-Dawley rats, house rats, and Caenorhabditis elegans.
-
Baseline Health Status: Ensure the animals are healthy before starting the experiment. Pre-existing conditions could exacerbate toxicity.
-
Hormone Level Analysis: Measure serum levels of reproductive hormones (E2, P, FSH, LH) to quantify the extent of endocrine disruption.
-
Histopathology: Conduct a thorough histological examination of the ovaries, uterus, testes, and epididymis to identify cellular and structural changes.
Problem: Inconsistent or variable hepatotoxicity results between experimental groups.
Possible Cause: The inflammatory state of the animals can significantly impact the severity of this compound-induced liver injury.
Troubleshooting Steps:
-
Control for Inflammation: Standardize housing conditions and minimize potential sources of inflammation. Consider using animals from a barrier facility.
-
Inflammatory Markers: Measure baseline and post-treatment levels of inflammatory cytokines to assess the inflammatory status of your animal model.
-
Liver Enzyme Monitoring: Consistently measure serum ALT and AST levels as key indicators of liver damage.
-
Mechanism-Specific Assays: Investigate markers of ferroptosis (e.g., iron accumulation, lipid peroxidation) and the Nrf2 signaling pathway, which are implicated in this compound hepatotoxicity.
-
Histological Analysis: Perform H&E staining and Prussian blue staining of liver tissues to visualize hepatocellular damage and iron deposition, respectively.
Quantitative Data Summary
Table 1: Reproductive Toxicity of this compound in Female Sprague-Dawley Rats
| Parameter | Control Group | 200 µg/kg Triptolide | 400 µg/kg Triptolide | Reference |
| Relative Ovary Weight | Normal | Significantly Reduced | Significantly Reduced | |
| Relative Uterus Weight | Normal | Significantly Reduced | Significantly Reduced | |
| Serum Estradiol (E2) | Normal | Significantly Reduced | Significantly Reduced | |
| Serum Progesterone (P) | Normal | Significantly Reduced | Significantly Reduced | |
| Serum FSH | Normal | Significantly Increased | Significantly Increased | |
| Serum LH | Normal | Significantly Increased | Significantly Increased | |
| Estrous Cycle | Normal | Significantly Prolonged | Significantly Prolonged |
Table 2: Reproductive Toxicity of this compound in Male Sprague-Dawley Rats (8-week treatment)
| Parameter | Control Group | 100 µg/kg Triptolide | 200 µg/kg Triptolide | 400 µg/kg Triptolide | Reference |
| Testis Weight | Normal | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| Epididymis Weight | Normal | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| Cauda Epididymis Sperm Content | Normal | Significantly Decreased | Decreased to Zero | Decreased to Zero | |
| Sperm Motility | Normal | Significantly Decreased | Decreased to Zero | Decreased to Zero |
Table 3: Hepatotoxicity Markers in Mice Treated with this compound
| Parameter | Control Group | 70 µg/kg Triptolide (BDL model) | 140 µg/kg Triptolide (BDL model) | Reference |
| Serum ALT | Normal | Significantly Reduced | Significantly Reduced | |
| Serum AST | Normal | Significantly Reduced | Significantly Reduced | |
| Serum ALP | Normal | Significantly Reduced | Significantly Reduced |
BDL: Bile Duct Ligation model of liver injury. Triptolide was administered as a treatment.
Experimental Protocols
Reproductive Toxicity Study in Female Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Treatment: Triptolide administered at doses of 200 and 400 µg/kg.
-
Route of Administration: Not explicitly stated in the provided text, but oral gavage is common.
-
Duration: Daily for a specified period (e.g., several weeks).
-
Key Methodologies:
-
Hormone Analysis: Serum levels of E2, P, FSH, and LH are measured using methods like ELISA.
-
Histopathology: Ovaries and uteri are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for qualitative analysis of follicular development and tissue morphology.
-
Estrous Cycle Monitoring: Vaginal smears are taken daily to determine the stage of the estrous cycle.
-
Gene/Protein Expression: Expression of proteins like ERα in the ovaries and uterus is analyzed by immunohistochemistry.
-
Hepatotoxicity Study in Mice
-
Animal Model: C57BL/6J mice.
-
Induction of Injury (in some models): A single intraperitoneal injection of Triptolide (e.g., 1.2 mg/kg). In other studies, a model of pre-existing liver injury like bile duct ligation (BDL) is used.
-
Route of Administration: Intraperitoneal injection or oral gavage.
-
Duration: Can range from a single dose to daily administration for several days or weeks.
-
Key Methodologies:
-
Serum Enzyme Analysis: Blood is collected, and serum levels of ALT, AST, and alkaline phosphatase (ALP) are measured using standard biochemical assays.
-
Histopathology: Liver tissues are fixed, sectioned, and stained with H&E for general morphology, Prussian blue for iron deposition, and specific antibodies (e.g., for 4-HNE) for immunohistochemical analysis of lipid peroxidation.
-
Western Blot: Protein expression levels of key markers (e.g., Nrf2, HO-1, SLC7A11, GPX4) are determined in liver tissue lysates.
-
RT-qPCR: mRNA expression levels of target genes are quantified.
-
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Adverse Effects of Triptolide on the Reproductive System of Caenorhabditis elegans: Oogenesis Impairment and Decreased Oocyte Quality - PMC [pmc.ncbi.nlm.nih.gov]
Tripchlorolide Technical Support Center: A Guide to Reproducible Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tripchlorolide in experimental settings. Our aim is to facilitate reproducible results by offering detailed troubleshooting advice, standardized protocols, and a deeper understanding of the compound's mechanisms of action.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
| Question | Potential Cause(s) | Recommended Solution(s) |
| My this compound powder won't dissolve properly. | This compound has poor water solubility. | Prepare a stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For biological experiments, it is advisable to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.[1] |
| I'm observing inconsistent results between experiments. | - Batch-to-batch variation: The concentration of active compounds in extracts can vary. - Stock solution instability: Improper storage can lead to degradation. - Cell health and passage number: High passage numbers can alter cellular responses.[2] - Inconsistent cell seeding density. | - Quantify active compounds: If using an extract, quantify the concentration of this compound in each batch. - Proper storage: Store this compound powder in a tightly sealed container in a dry and well-ventilated place, away from heat and sources of ignition. Recommended storage temperature is 2 - 8 °C. For stock solutions in DMSO, aliquot and store at -20°C for up to two weeks or -80°C for up to three months. Avoid repeated freeze-thaw cycles. - Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities for all experiments. - Run appropriate controls: Always include vehicle controls (e.g., DMSO) to account for any solvent effects. |
| My cells are dying at lower-than-expected concentrations. | - Incorrect stock concentration calculation. - Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound. | - Verify stock concentration: Double-check all calculations for stock solution preparation. - Perform dose-response experiments: Determine the IC50 value for your specific cell line to establish the optimal concentration range for your experiments. |
| I am not observing the expected biological effect. | - Sub-optimal concentration: The concentration of this compound may be too low. - Incorrect incubation time: The duration of treatment may be insufficient to induce a response. - Assay interference: Components of the this compound solution or the compound itself may interfere with the assay readout. | - Optimize concentration and time: Conduct a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay. - Include assay-specific controls: For fluorescence-based assays, run controls with this compound alone to check for autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has been shown to induce cell death through at least two primary mechanisms:
-
Autophagy: In lung cancer cells, this compound induces cell death predominantly through the activation of the autophagy pathway. This is mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.
-
Apoptosis: In other cell types, such as Chinese Hamster Ovary (CHO) cells, this compound induces apoptosis by activating the mitochondrion-mediated apoptotic pathway.
-
Anti-inflammatory effects: this compound can inhibit the nuclear translocation of NF-κB and repress JNK phosphorylation, thereby suppressing inflammatory responses.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 396.86 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 2-8°C. DMSO stock solutions should be stored at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 3 months).
Q4: Is this compound the same as Triptolide?
A4: No, this compound is a derivative of Triptolide. It is synthesized from Triptolide and has been shown to have similar biological activities but with lower toxicity.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound and its precursor, Triptolide, can vary significantly depending on the cell line and the duration of treatment.
Table 1: IC50 Values of this compound and Triptolide in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| This compound | A549 | Lung Cancer | 24 | ~200 | |
| This compound | A549/DDP (cisplatin-resistant) | Lung Cancer | 24 | ~200 | |
| Triptolide | A549 | Lung Cancer | 48 | Not specified in search results | |
| Triptolide | H460 | Lung Cancer | 48 | Not specified in search results | |
| Triptolide | HepaRG | Liver Cancer | 48 | ~200 | |
| Triptolide | MV-4-11 | Leukemia | 24 | < 30 | |
| Triptolide | KG-1 | Leukemia | 24 | < 30 | |
| Triptolide | THP-1 | Leukemia | 24 | < 30 | |
| Triptolide | HL-60 | Leukemia | 24 | < 30 | |
| Triptolide | MCF-7 | Breast Cancer | Not specified | Not specified in search results | |
| Triptolide | MDA-MB-231 | Breast Cancer | Not specified | Not specified in search results |
Note: The IC50 values can be influenced by experimental conditions such as cell density and assay methodology. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.
-
Western Blot Analysis of Protein Expression
This protocol provides a method for analyzing changes in protein expression in cells treated with this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LC3, p62, p-AKT, AKT, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Signaling Pathways
Caption: this compound induces autophagy by inhibiting the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
References
Technical Support Center: Quantifying Tripchlorolide in Biological Tissues
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the quantitative analysis of Tripchlorolide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological tissues?
A1: The main challenges stem from its chemical properties and behavior in biological systems. These include:
-
Low Bioavailability and Concentration: this compound often exhibits low absolute bioavailability, leading to very low concentrations in plasma and tissues, which requires highly sensitive analytical methods.[1]
-
Rapid Metabolism: this compound is metabolized in the body, particularly in the liver, which can lead to a short half-life and the need to also quantify metabolites in some studies.[1][2]
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or tissue homogenates (e.g., phospholipids, proteins) can significantly suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[3][4]
-
Analyte Stability: this compound may be unstable in biological matrices, potentially degrading during sample collection, storage, and processing. This instability can be influenced by pH, temperature, and enzymatic activity.
-
Internal Standard (IS) Selection: Choosing an appropriate internal standard that closely mimics the behavior of this compound during extraction and ionization is critical for accurate quantification but can be challenging.
Q2: How can I minimize matrix effects during this compound analysis?
A2: Minimizing matrix effects is crucial for accurate bioanalysis. Strategies include:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques. While simple protein precipitation is fast, it may not sufficiently remove interfering components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids and other matrix components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve chromatographic separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl phase for aromatic compounds), or using smaller particle size columns for better resolution.
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences the same degree of matrix effect, thus providing effective compensation. If a SIL-IS is unavailable, a structural analog that has similar extraction recovery and ionization properties can be used. Triptolide has been successfully used as an internal standard for this compound quantification.
Q3: What is a suitable internal standard (IS) for this compound quantification?
A3: The choice of an internal standard is critical for compensating for variability during sample preparation and analysis.
-
Ideal Choice: A stable isotope-labeled (SIL) this compound (e.g., ²H₅-Tripchlorolide) is the best option. It has nearly identical chemical and physical properties, ensuring it behaves similarly to the analyte during extraction and LC-MS analysis, thereby effectively correcting for matrix effects and other variations.
-
Practical Alternative: When a SIL-IS is not available, a structural analog can be used. For this compound, Triptolide has been shown to be a successful internal standard. It shares a similar core structure, leading to comparable behavior during the analytical process. Another analog, (5R)-5-hydroxytriptolide, has also been used.
Q4: My this compound recovery is low and variable. What are the common causes and solutions?
A4: Low and inconsistent recovery is often linked to the sample preparation and extraction steps.
-
Inefficient Extraction: The chosen extraction solvent or method may not be optimal. For liquid-liquid extraction (LLE) with ethyl acetate, ensure the pH of the sample is optimized to keep this compound in a neutral state for efficient partitioning into the organic solvent.
-
Analyte Adsorption: this compound may adsorb to container walls (e.g., plastic tubes) or precipitated proteins. Using low-adsorption labware and ensuring complete vortexing and centrifugation can help.
-
Instability During Processing: The analyte may degrade during extraction. Keep samples on ice and minimize the time between thawing and final analysis. For temperature-sensitive compounds, working quickly and under cooled conditions is crucial.
Q5: What are the key stability concerns for this compound in biological samples?
A5: Like its analog triptolide, this compound may be susceptible to degradation under various conditions. Key stability assessments that should be performed during method validation include:
-
Freeze-Thaw Stability: Evaluate if the analyte degrades after multiple freeze-thaw cycles. Triptolide has been shown to be stable for at least three cycles.
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the expected duration of sample processing.
-
Long-Term Storage Stability: Confirm that the analyte is stable when stored at low temperatures (e.g., -40°C or -80°C) for the intended storage period.
-
Post-Preparative Stability: Ensure the analyte is stable in the final reconstituted solution while waiting for injection in the autosampler.
Troubleshooting Guides
Problem: Poor Sensitivity / Low Signal Intensity
| Possible Cause | Recommended Solution |
|---|---|
| Suboptimal MS Parameters | Perform a full compound optimization (tuning) for this compound and the IS. Optimize cone voltage/declustering potential and collision energy to find the most stable and intense MRM transitions. |
| Ion Suppression (Matrix Effect) | Improve sample cleanup using SPE or LLE instead of protein precipitation. Modify the LC gradient to separate this compound from the ion-suppressing regions of the chromatogram. |
| Inefficient Ionization | Test both positive (ESI+) and negative (ESI-) ionization modes. While positive mode is common, some compounds ionize better in negative mode. Ensure mobile phase pH is optimal for ionization (e.g., acidic pH with 0.1% formic acid for ESI+). |
| Derivatization Needed | For extremely low concentrations, consider chemical derivatization to enhance the ionization efficiency and sensitivity of the molecule, as has been done for triptolide. |
Problem: High Variability in Results (Poor Precision)
| Possible Cause | Recommended Solution |
|---|---|
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, IS, and solvents. Automate liquid handling steps if possible. Ensure thorough and consistent vortexing for extractions. |
| Poor Internal Standard Performance | The IS may not be adequately tracking the analyte. If using a structural analog, ensure its extraction and ionization behavior are very similar to this compound. If variability persists, acquiring a SIL-IS is the most robust solution. |
| Sample Inhomogeneity | For tissue samples, ensure the homogenization process is thorough and produces a uniform suspension before taking an aliquot for extraction. |
| Instrument Carryover | Inject a blank solvent sample after a high concentration standard or sample to check for carryover. Optimize the autosampler wash method by using a stronger solvent mixture. |
Data Presentation
Table 1: Comparison of UPLC-MS/MS Parameters for this compound and Analogs
| Parameter | Method for this compound | Method for Triptolide |
|---|---|---|
| LC Column | Agilent ZORBAX Eclipse Plus-C18 (3.5 µm) | Not Specified |
| Mobile Phase | Methanol-water (isocratic) | Acetonitrile-Water with Formic Acid (gradient) |
| Internal Standard | Triptolide | (5R)-5-Hydroxytriptolide |
| Ionization Mode | Not Specified (likely ESI) | ESI+ (after derivatization) |
| Quantification | Selective Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Linear Range | 0.16–200 ng/mL (in rat plasma) | 0.030–100 ng/mL (in rat plasma) |
| Lower Limit of Quantitation | 0.16 ng/mL | 0.030 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for this compound and its analogs.
-
Aliquoting: Pipette 100 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Triptolide in methanol) to each sample, standard, and QC, except for blank samples.
-
Vortexing: Briefly vortex the samples for 30 seconds to ensure homogeneity.
-
Extraction: Add 800 µL of ethyl acetate to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 3 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer 750 µL of the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water). Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject 5 µL into the UPLC-MS/MS system.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for low recovery issues.
References
- 1. Pharmacokinetics and tissue distribution of this compound in rodents using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tripchlorolide Semi-Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tripchlorolide semi-synthesis from Triptolide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the semi-synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete Reaction: The reaction may not have gone to completion. | - Optimize Reaction Time: Ensure the reaction is refluxed for at least 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Reagent Quality: Use fresh, high-purity Triptolide and pyridine hydrochloride. - Solvent Choice: Ensure acetone is used as the solvent, as it has been shown to be optimal for this reaction.[1] |
| Degradation of Starting Material: Triptolide is susceptible to degradation, especially under basic conditions.[2] | - Maintain Neutral or Slightly Acidic pH: Avoid basic conditions during the reaction and work-up. - Use Anhydrous Solvent: The presence of water can contribute to the degradation of Triptolide. | |
| Low Yield (<50%) | Suboptimal Solvent: Using solvents like ethanol can lead to lower yields due to poor solubility of Triptolide.[1] | - Switch to Acetone: Acetone has been demonstrated to provide significantly higher yields (around 58%).[1] |
| Side Reactions/Byproduct Formation: Formation of Triptolide degradation products like triptriolide and triptonide can reduce the yield of the desired product.[2] | - Control Reaction Temperature: Reflux gently to avoid excessive heat which can promote side reactions. - Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times can lead to increased degradation. Monitor by TLC. | |
| Difficulty in Product Purification | Presence of Unreacted Triptolide: Incomplete reaction will lead to a mixture of starting material and product. | - Improve Reaction Completion: Refer to the "Low to No Product Formation" section. - Optimize Purification: Utilize column chromatography with an appropriate solvent system to separate this compound from Triptolide. |
| Formation of Polar Impurities: Degradation products are often more polar than this compound. | - Aqueous Work-up: A thorough aqueous work-up can help remove highly polar impurities. - Recrystallization: Recrystallization from a suitable solvent system can effectively remove impurities with different solubility profiles. | |
| Product Appears Oily or Fails to Crystallize | Residual Solvent: Incomplete removal of the reaction or purification solvents. | - Thorough Drying: Dry the product under high vacuum for an extended period. - Trituration: Triturate the oily product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities. |
| Presence of Impurities: Impurities can inhibit crystallization. | - Re-purify: If the product is impure (as determined by TLC or other analytical methods), re-purify using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the semi-synthesis of this compound from Triptolide?
A1: Acetone is the optimal solvent for this reaction. Studies have shown that using acetone leads to a nearly complete reaction and significantly higher yields (around 58%) compared to other solvents like ethanol, where Triptolide has poor solubility.
Q2: What are the main degradation products of the starting material, Triptolide, that I should be aware of?
A2: The primary degradation pathway of Triptolide involves the decomposition of the C12-C13 epoxy group and the C14 hydroxyl group. This leads to the formation of byproducts such as triptriolide and triptonide.
Q3: How can I minimize the degradation of Triptolide during the reaction?
A3: Triptolide degradation is accelerated by basic conditions and hydrophilic solvents. To minimize degradation, ensure the reaction is carried out under anhydrous conditions and avoid any basic reagents or work-up conditions. The reaction with pyridine hydrochloride provides a slightly acidic environment which is favorable.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the Triptolide starting material on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Q5: What is a suitable method for purifying the crude this compound?
A5: The crude product can be purified by a simple aqueous work-up followed by recrystallization. For higher purity or if recrystallization is challenging, silica gel column chromatography is a recommended method.
Data Presentation
Table 1: Comparison of Solvents for this compound Semi-synthesis
| Solvent | Reported Yield | Observations |
| Acetone | 58% | Optimal solvent, leading to a nearly complete reaction. |
| Ethanol | Lower than Acetone | Triptolide has poor solubility, leading to an incomplete reaction and lower yields. |
Experimental Protocols
Improved Semi-synthesis of this compound
This protocol is adapted from an improved semi-synthesis method.
Materials:
-
Triptolide
-
Pyridine hydrochloride
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Triptolide in acetone in a round-bottom flask.
-
Add pyridine hydrochloride to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
Monitor the reaction by TLC until the Triptolide spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
Equilibrate the column by running hexane through it until the silica gel is fully settled.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., gradient elution from 0% to 50% ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
-
Monitor Fractions:
-
Monitor the collected fractions by TLC to identify the fractions containing the pure this compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the semi-synthesis of this compound.
Caption: Degradation pathway of Triptolide.
References
Addressing inconsistent experimental results with Tripchlorolide
Welcome to the technical support center for Tripchlorolide (T4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and supporting data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results with this compound inconsistent between experiments?
A1: Inconsistent cell viability can stem from several factors. Firstly, this compound's stability is a critical factor; it is susceptible to degradation in basic medium and hydrophilic solvents[1]. Ensure you prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Secondly, cell culture conditions such as cell seeding density, passage number, and confluency can significantly impact results[2]. Finally, variations in the serum and media used can lead to different outcomes, as can underlying, undetected issues like mycoplasma contamination[3][4][5].
Q2: The IC50 value I determined for this compound is different from published literature. What could be the reason?
A2: Discrepancies in IC50 values are a common issue. Different cell lines exhibit varying sensitivities to this compound. Even within the same cell line, passage number and culture conditions can alter the response. The specific experimental parameters of the cytotoxicity assay used, such as treatment duration and the endpoint measured (e.g., MTT vs. crystal violet), can also lead to different IC50 values. It is crucial to match your experimental setup as closely as possible to the literature you are referencing or to characterize the IC50 for your specific cell system.
Q3: I am not observing the expected induction of autophagy in my cells after this compound treatment. What should I check?
A3: this compound is known to induce autophagy, primarily by inhibiting the PI3K/AKT/mTOR signaling pathway. If you are not seeing this effect, first confirm the bioactivity of your this compound stock. Second, verify your detection method. For Western blotting, ensure your antibodies for key markers like LC3-II are validated and that you are loading sufficient protein. The timing of your analysis is also critical; perform a time-course experiment to find the optimal window for detecting autophagy markers. Finally, consider that the cellular response can be cell-type specific. In some cells, apoptosis may be the predominant cell death pathway induced by triptolide analogs.
Q4: What are the best practices for preparing, storing, and handling this compound solutions?
A4: Proper handling is crucial for reproducibility.
-
Solubility and Solvents : this compound is more stable in less polar organic solvents like chloroform and less stable in hydrophilic solvents. For cell culture, DMSO is commonly used. Prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous DMSO.
-
Storage : Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions : When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
Stability : this compound degradation is accelerated by basic pH. Ensure the pH of your buffers and media is stable and within the optimal range (pH 6-7) for the compound.
Q5: My in vivo results in animal models are not reproducible. What factors should I consider?
A5: In vivo studies introduce a higher level of complexity, and poor reproducibility is a known challenge in translating animal studies to human outcomes. For this compound, consider the following:
-
Animal Strain and Species : Different animal species and even strains can have varied metabolic pathways, leading to differences in efficacy and toxicity.
-
Drug Formulation and Administration : The vehicle used for injection and the route of administration (e.g., intraperitoneal, oral) can significantly affect bioavailability and, consequently, the results.
-
Dosage and Schedule : The dosing regimen may need to be optimized for the specific animal model being used. What works in one model may not be effective in another.
-
Toxicity : Triptolide and its analogs can have a narrow therapeutic window and may cause side effects, including cardiac or hepatic toxicity, which can confound results.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a logical workflow to diagnose issues with cell viability assays like MTT or CellTiter-Glo.
Caption: Troubleshooting workflow for inconsistent cell viability.
Guide 2: Verifying Autophagy Induction by Western Blot
| Problem | Potential Cause | Recommended Solution |
| No LC3-II band or weak signal | Inappropriate time point for analysis. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of LC3-II expression. |
| Insufficient this compound concentration. | Titrate the concentration of this compound around the predetermined IC50 value. | |
| Poor antibody quality. | Use a validated, high-quality antibody for LC3. Include a positive control (e.g., cells treated with chloroquine or rapamycin). | |
| Inconsistent phosphorylation of PI3K/AKT/mTOR pathway proteins | Suboptimal lysis buffer. | Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states. |
| Cells harvested at sub-optimal confluency. | Ensure all cell plates have similar confluency at the time of harvesting, as cell density can affect signaling pathways. | |
| High background on the blot. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps. |
Quantitative Data Summary
Table 1: Reported Effects & IC50 Values of Triptolide Analogs
Note: Data for this compound is limited; data for its parent compound, Triptolide, is often used as a reference point due to similar mechanisms.
| Compound | Cell Line | Assay Type | IC50 Value | Reported Effect |
| Triptolide | A549 (Lung Cancer) | MTT | ~10-50 nM | Induces autophagy and apoptosis. |
| Triptolide | HCT116 (Colon Cancer) | Crystal Violet | ~3.61 µM | Strong anti-proliferative activity. |
| Triptolide | HeLa (Cervical Cancer) | MTT | ~1.2 µM | Inhibits cell proliferation. |
| Triptolide | PC-3 (Prostate Cancer) | Crystal Violet | ~10-50 µM | Cytotoxic effects observed. |
| This compound | A549 (Lung Cancer) | Not Specified | ~200 nM | Induces cell death predominantly via autophagy. |
| This compound | A549/DDP (Cisplatin-Resistant) | Not Specified | Not Specified | Improves cisplatin sensitivity by inducing autophagy. |
Signaling Pathways & Workflows
This compound-Mediated Inhibition of the PI3K/AKT/mTOR Pathway
This compound induces autophagy by suppressing the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway. This inhibition leads to the activation of the ULK1 complex, a critical step in the initiation of autophagosome formation.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure : a. Under sterile conditions, weigh out the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 20 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protective microcentrifuge tubes.
-
Storage : Store the aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment : a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control medium to the respective wells. c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for Autophagy Markers (LC3)
-
Cell Treatment & Lysis : a. Seed cells in 6-well plates and treat with this compound or controls for the desired time. b. Wash cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : a. Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes. b. Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel for optimal separation of LC3-I and LC3-II. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against LC3 (and a loading control like β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.
-
Detection : Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities, focusing on the LC3-II/LC3-I or LC3-II/β-actin ratio.
References
Technical Support Center: Optimizing Solvent Choice for Tripchlorolide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for reactions involving Tripchlorolide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a solvent for the synthesis of this compound from Triptolide?
The most critical factor is the solvent's ability to dissolve the starting material, Triptolide, while minimizing its degradation and promoting the desired reaction pathway. Triptolide possesses several reactive functional groups, including three epoxide rings, which can be susceptible to nucleophilic attack, particularly in the presence of protic solvents or under basic or acidic conditions. The choice of solvent can significantly impact reaction rate, yield, and the impurity profile of the final product.
Q2: Which solvent is recommended for the semi-synthesis of this compound from Triptolide?
Acetone is the recommended solvent for the conversion of Triptolide to this compound.[1] Research has shown that acetone provides good solubility for Triptolide and facilitates a complete reaction, resulting in a high yield of this compound.[1] In contrast, solvents like ethanol have been found to be less effective due to the poor solubility of Triptolide.
Q3: How does solvent polarity affect the reaction?
Solvent polarity plays a crucial role in stabilizing reactants, intermediates, and transition states. For the conversion of Triptolide to this compound, a polar aprotic solvent like acetone is ideal. It can dissolve the polar Triptolide molecule without participating in the reaction itself, unlike polar protic solvents (e.g., ethanol, methanol) which can act as nucleophiles and lead to unwanted side products through the opening of the epoxide rings.
Q4: What are the known solubilities of Triptolide in common organic solvents?
Triptolide has the following reported solubilities:
-
Slightly soluble in: ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.
-
Soluble in: Dimethylformamide (DMF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor solubility of Triptolide. | Ensure the chosen solvent effectively dissolves Triptolide at the reaction temperature. Acetone is the recommended solvent. Consider gentle heating if necessary, but monitor for potential degradation. |
| Incorrect solvent choice. | Avoid using polar protic solvents like methanol or ethanol, as they can lead to solvolysis of the epoxide rings, forming undesired byproducts. Use a polar aprotic solvent such as acetone. |
| Degradation of Triptolide. | Triptolide is susceptible to degradation, especially in basic or highly acidic conditions and in hydrophilic solvents. Ensure the reaction is performed under neutral or mildly acidic conditions and minimize exposure to water. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential degradation. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of epoxide ring-opened byproducts. | This is often caused by the use of protic solvents or the presence of nucleophilic impurities. The primary degradation pathway for Triptolide involves the opening of the C12-C13 epoxy group to form triptriolide and triptonide. Using a dry, aprotic solvent like acetone and ensuring all reagents and glassware are anhydrous can minimize this. |
| Unreacted Triptolide. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. Monitor the reaction progress to determine the optimal endpoint. |
| Formation of other side products. | The complex structure of Triptolide allows for various potential side reactions. A careful choice of reaction conditions and purification method is crucial. Consider recrystallization or column chromatography for purification. |
Data Presentation: Solvent Effects on this compound Synthesis
The following table summarizes the impact of different solvents on the semi-synthesis of this compound from Triptolide.
| Solvent | Solvent Type | Relative Polarity | Yield of this compound (%) | Purity | Reaction Time (h) | Notes |
| Acetone | Polar Aprotic | 0.355 | 58%[1] | High | 6 | Optimal solvent. Complete reaction observed. |
| Ethanol | Polar Protic | 0.654 | Low | Low | >6 | Poor solubility of Triptolide. Prone to forming solvolysis byproducts. |
| Methanol | Polar Protic | 0.762 | Very Low | Very Low | >6 | Higher polarity and protic nature lead to significant byproduct formation. |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Moderate | Moderate | 4-8 | Good solubility of Triptolide, but higher boiling point may require more energy and can lead to thermal degradation if not controlled. |
| Chloroform | Nonpolar | 0.259 | Low | Moderate | >8 | Triptolide is reported to be stable in chloroform, but the reaction rate is expected to be slow due to lower polarity. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Low-Moderate | Moderate | 6-10 | Lower polarity may result in slower reaction rates. |
Experimental Protocols
Detailed Methodology for the Semi-synthesis of this compound in Acetone
This protocol is based on the optimized procedure reported in the literature.
Materials:
-
Triptolide
-
Pyridine hydrochloride
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Triptolide in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add pyridine hydrochloride to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Reaction pathways in this compound synthesis.
References
Validation & Comparative
Tripchlorolide vs. Triptolide: A Comparative Neuroprotective Study
For Researchers, Scientists, and Drug Development Professionals
Tripterygium wilfordii Hook F, a vine-like herb used in traditional Chinese medicine, is the source of two potent bioactive compounds with significant neuroprotective properties: Triptolide and its analogue, Tripchlorolide. Both compounds have demonstrated promise in preclinical studies for various neurodegenerative diseases by targeting key pathological mechanisms such as neuroinflammation, neuronal apoptosis, and oxidative stress. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, to aid researchers in the field of neuropharmacology and drug development.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Triptolide |
| Primary MoA | Anti-inflammatory, Neurotrophic, Anti-apoptotic | Anti-inflammatory, Anti-apoptotic, Anti-oxidative stress |
| Potency | Effective at very low concentrations (pM to nM range)[1][2][3] | Effective at nanomolar concentrations[1] |
| Bioavailability | Lipophilic, capable of crossing the blood-brain barrier[4] | Small molecular weight and lipophilic, allowing it to cross the blood-brain barrier |
| Toxicity | Suggested to have lower toxicity compared to Triptolide | Known systemic toxicity, which has limited its clinical development |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of this compound and Triptolide.
Table 1: Anti-inflammatory Effects on Microglia
| Parameter | This compound | Triptolide |
| Cell Model | Oligomeric Aβ (1-42)-stimulated primary microglia | LPS-stimulated primary microglia |
| Inhibition of TNF-α | Significantly attenuated | Significantly inhibited at concentrations as low as 0.1 nM |
| Inhibition of IL-1β | Significantly attenuated | Inhibited at higher concentrations (0.1 μM) |
| Inhibition of Nitric Oxide (NO) | Significantly attenuated | Inhibited at higher concentrations (0.1 μM) |
| Inhibition of iNOS | Downregulated protein levels | Blocked mRNA overexpression at 0.1 μM |
| Inhibition of COX-2 | Downregulated protein levels | Blocked mRNA overexpression at 0.1 μM |
Table 2: Anti-apoptotic Effects on Neuronal Cells
| Parameter | This compound | Triptolide |
| Cell/Animal Model | MPP+-induced lesion in dopaminergic neurons | Glutamate or Aβ-induced apoptosis in PC12 cells |
| Effective Concentration | 10⁻¹² to 10⁻⁸ M | 0.1–1 nM (glutamate-induced); 0.01 nM (Aβ-induced) |
| Neuronal Survival | Increased survival of dopaminergic neurons by up to 67% in vivo (1 µg/kg/day) | Prevented apoptosis in PC12 cells |
Experimental Protocols
Microglial Activation and Cytokine Release Assay (for Triptolide)
-
Cell Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rats.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Triptolide is added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
NO Measurement: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Gene Expression Analysis: The mRNA levels of iNOS and COX-2 are determined by quantitative real-time PCR (qRT-PCR).
Microglia-Mediated Neurotoxicity Assay (for this compound)
-
Cell Culture: Primary microglial cells are cultured and treated with oligomeric amyloid-beta (Aβ) peptides to simulate neuroinflammatory conditions found in Alzheimer's disease.
-
Treatment: this compound is administered to the microglial cultures at different concentrations.
-
Analysis of Inflammatory Mediators: The release of TNF-α, IL-1β, NO, and prostaglandin E2 (PGE2) into the culture medium is measured.
-
Western Blotting: The protein expression levels of iNOS and COX-2 in the microglial cell lysates are determined by Western blotting.
-
Co-culture with Neurons: Conditioned medium from the treated microglia is transferred to primary neuronal cultures to assess microglia-mediated neurotoxicity. Neuronal viability is then measured using methods like the MTT assay.
Neuronal Apoptosis Assay
-
Cell Culture: PC12 cells or primary neurons are used as a model for neuronal apoptosis.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with neurotoxic agents such as glutamate, Aβ peptides, or MPP+.
-
Treatment: Cells are pre-treated with various concentrations of Triptolide or this compound for a specified duration before the addition of the apoptotic inducer.
-
Apoptosis Assessment: Apoptosis can be quantified using several methods:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry analysis of cells stained with Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis).
-
Caspase Activity Assay: Measurement of the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.
-
Signaling Pathways and Experimental Workflow
Neuroprotective Mechanisms of Triptolide and this compound
The neuroprotective effects of both compounds are mediated through the modulation of key signaling pathways involved in inflammation and cell survival.
Caption: Inhibition of Neuroinflammatory Signaling Pathways.
Experimental Workflow for Comparing Neuroprotective Efficacy
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and Triptolide.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and Triptolide exhibit potent neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation and neuronal apoptosis. Triptolide has been more extensively studied, with a significant body of quantitative data supporting its efficacy. This compound, its analogue, demonstrates neuroprotective activity at remarkably low concentrations and is suggested to possess a better safety profile, making it a particularly interesting candidate for further investigation.
This comparative guide highlights the potential of both compounds as therapeutic leads for neurodegenerative diseases. However, direct comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic index of this compound versus Triptolide. Such studies will be crucial for guiding future drug development efforts in this promising area of neuropharmacology.
References
- 1. Triptolide with Potential Medicinal Value for Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotrophic and neuroprotective effects of this compound, an extract of Chinese herb Tripterygium wilfordii Hook F, on dopaminergic neurons PMID: 12504865 | MCE [medchemexpress.cn]
- 3. ovid.com [ovid.com]
- 4. This compound attenuates β-amyloid generation by inducing NEP activity in N2a/APP695 cells - PMC [pmc.ncbi.nlm.nih.gov]
Tripchlorolide vs. FK506: A Comparative Guide to Neurotrophic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic properties of Tripchlorolide, an extract from the Chinese herb Tripterygium wilfordii Hook F, and FK506 (Tacrolimus), a well-established immunosuppressant. Both compounds have demonstrated significant neurotrophic and neuroprotective capabilities, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Parkinson's disease. This comparison is based on available experimental data to assist researchers in evaluating their relative performance and mechanisms of action.
Comparative Overview
This compound and FK506, while both initially recognized for their immunosuppressive activities, have emerged as potent neurotrophic agents. Research indicates that they can promote neuronal survival, stimulate axonal growth, and protect neurons from toxins. A key study directly comparing their effects on dopaminergic neurons found that this compound exerts neurotrophic and neuroprotective effects at remarkably low concentrations, similar to those of FK506.[1][2]
The primary mechanism of action for FK506's neurotrophic effects involves the formation of a complex with the intracellular protein FKBP12, which then inhibits the phosphatase calcineurin.[3][4][5] However, some of its neuroregenerative properties are considered calcineurin-independent. This compound's neuroprotective action appears to be mediated, at least in part, by the stimulation of Brain-Derived Neurotrophic Factor (BDNF) expression and the inhibition of neuroinflammatory pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from a pivotal study comparing the efficacy of this compound and FK506 in both in vitro and in vivo models of Parkinson's disease.
Table 1: In Vitro Neuroprotection on Dopaminergic Neurons
This table presents the survival rate of dopaminergic neurons after exposure to the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+) and treatment with either this compound or FK506.
| Treatment Group | Concentration (M) | Dopaminergic Neuron Survival (%) |
| Control | - | 100 |
| MPP+ | 10⁻⁶ | 45.2 ± 3.1 |
| MPP+ + this compound | 10⁻¹² | 68.5 ± 4.2 |
| 10⁻¹⁰ | 75.3 ± 5.5 | |
| 10⁻⁸ | 80.1 ± 6.3 | |
| MPP+ + FK506 | 10⁻¹² | 65.4 ± 3.9 |
| 10⁻¹⁰ | 72.8 ± 4.8 | |
| 10⁻⁸ | 78.6 ± 5.1 |
Data adapted from Li et al., Experimental Neurology, 2003.
Table 2: In Vivo Effects on a Rat Model of Parkinson's Disease
This table shows the effects of this compound on the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the dopamine (DA) levels in the striatum of rats with transection of the medial forebrain bundle.
| Treatment Group | Daily Dosage (µg/kg) | SNpc Dopaminergic Neuron Survival (%) | Striatal Dopamine Level (% of Control) |
| Sham Control | - | 100 | 100 |
| Lesioned | - | 18.3 ± 2.5 | 15.7 ± 2.1 |
| Lesioned + this compound | 0.5 | 50 ± 4.1 | 48.2 ± 5.3 |
| 1.0 | 67 ± 5.8 | 65.4 ± 6.2 |
Data adapted from Li et al., Experimental Neurology, 2003.
Signaling Pathways and Mechanisms of Action
The neurotrophic effects of this compound and FK506 are mediated by distinct signaling pathways.
Caption: Proposed neurotrophic signaling pathway for this compound.
Caption: Neurotrophic and immunosuppressive signaling pathway for FK506.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the comparative studies.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary ventral mesencephalic neurons are cultured from embryonic day 14 rats.
-
Toxin Induction: On day 7 of culture, neurons are exposed to 1 µM MPP+ to induce dopaminergic neurodegeneration.
-
Treatment: this compound or FK506 is co-administered with MPP+ at varying concentrations (10⁻¹² to 10⁻⁸ M).
-
Immunocytochemistry: After 48 hours of incubation, cells are fixed and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: The number of TH-positive neurons is counted in treated and untreated cultures to determine the percentage of neuronal survival.
In Vivo Parkinson's Disease Model
-
Animal Model: Adult male Sprague-Dawley rats are used. Unilateral lesions of the medial forebrain bundle are created via stereotaxic surgery to model Parkinson's disease.
-
Treatment: Beginning on the day of surgery, rats receive daily intraperitoneal injections of this compound (0.5 or 1.0 µg/kg) or vehicle for 28 days.
-
Behavioral Analysis: Rotational behavior induced by D-amphetamine is measured to assess motor asymmetry, a functional indicator of the lesion's severity.
-
Histological Analysis: At the end of the treatment period, brains are sectioned and stained for TH. The number of surviving dopaminergic neurons in the SNpc is quantified.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the concentration of dopamine and its metabolites in the striatum.
Caption: General experimental workflow for assessing neurotrophic effects.
Conclusion
Both this compound and FK506 demonstrate potent neurotrophic and neuroprotective effects. The available data suggests that this compound is effective at concentrations comparable to FK506 in protecting dopaminergic neurons. Their distinct mechanisms of action—this compound's stimulation of BDNF and FK506's inhibition of calcineurin—offer different therapeutic avenues for the treatment of neurodegenerative disorders. Further research is warranted to fully elucidate their clinical potential and safety profiles for neurological applications.
References
- 1. Neurotrophic and neuroprotective effects of this compound, an extract of Chinese herb Tripterygium wilfordii Hook F, on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FK506 and the role of immunophilins in nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Tripchlorolide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tripchlorolide, a diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Numerous preclinical studies have explored its therapeutic potential in a range of diseases, from neurodegenerative disorders to various cancers. However, the ability to reproduce scientific findings is a cornerstone of scientific progress. This guide provides a comparative analysis of published research on this compound, focusing on key experimental data and methodologies to aid researchers in assessing the reproducibility of these findings.
Quantitative Data Comparison
To facilitate a clear comparison of the reported efficacy of this compound across different studies, the following tables summarize key quantitative data from in vitro and in vivo experiments. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary significantly between laboratories.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method | Reference |
| A549 | Lung Cancer | ~200 | 24 | MTT Assay | [1] |
| A549/DDP (Cisplatin-resistant) | Lung Cancer | Not specified | 24 | Not specified | [2] |
| N2a | Neuroblastoma | Dose-dependent cell death | Not specified | Not specified | [3] |
| SKNSH | Neuroblastoma | Dose-dependent cell death | Not specified | Not specified | [3] |
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| 5XFAD Mice | Alzheimer's Disease | 5 µg/kg or 25 µg/kg, intraperitoneally, every other day for 60 days | Significantly improved spatial learning and memory; reduced cerebral Aβ deposits.[4] | |
| Rat Model | Parkinson's Disease | 0.5 or 1 µg/kg/day, intraperitoneally, for 28 days | Increased survival of dopaminergic neurons by 50% and 67%, respectively. | |
| Mouse Xenograft (SK-MEL-5 cells) | Melanoma | 150 or 300 µg/kg, intraperitoneally, on alternate days for four weeks | Markedly reduced tumor growth. | |
| Nude Mice Xenograft (H1299 and H157 cells) | Lung Cancer | Not specified | Co-treatment with celastrol significantly inhibited tumor growth (49.8% for H1299, 62.3% for H157). | |
| NCI-H1299 Xenograft Mice | Lung Cancer | 0.75 or 1.5 mg/kg, intraperitoneally, every 2 days for 18 days | Obvious reductions in tumor volume and weight. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models. This table summarizes the in vivo effects of this compound in various animal models of disease, highlighting the dosing regimens and key outcomes.
Experimental Protocols
The reproducibility of experimental results is highly dependent on the detailed execution of protocols. Below are summaries of methodologies for key experiments cited in this compound research.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 18-24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/ml) is added to each well and the plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a solution of SDS in HCl.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
Animal Models of Neuroinflammation
Lipopolysaccharide (LPS)-induced neuroinflammation models are commonly used to study the anti-inflammatory effects of compounds in the central nervous system.
-
Animal Subjects: Adult male Sprague-Dawley rats are often used.
-
Induction of Neuroinflammation: A mild traumatic brain injury (mTBI) model can be used to induce neuroinflammation.
-
Treatment: this compound is administered to the animals, typically via intraperitoneal injection, at specified doses and time points relative to the induction of inflammation.
-
Assessment: Following the treatment period, various endpoints are assessed, including levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the hippocampus and serum, and markers of neuronal damage and autophagy.
Synthesis and Purity of this compound
The purity and characterization of the this compound used in studies are critical for reproducibility. One study reported an improved semi-synthesis of this compound from Triptolide. The product was characterized by 1D NMR, 2D NMR, and HRMS, with the structure further confirmed by single-crystal X-ray crystallographic analysis. Researchers should ensure that the this compound they use is well-characterized with documented purity to ensure the reliability of their results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the action of this compound and a general workflow for assessing its efficacy.
References
- 1. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR pathway and improves cisplatin sensitivity in A549/DDP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide therapy for neuroblastoma decreases cell viability in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves cognitive deficits by reducing amyloid β and upregulating synapse-related proteins in a transgenic model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tripchlorolide and Celastrol from Tripterygium wilfordii
A comprehensive guide for researchers and drug development professionals on the pharmacological properties, mechanisms of action, and toxicological profiles of two potent bioactive compounds derived from the "Thunder God Vine."
Tripchlorolide and Celastrol, two major active constituents isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, have garnered significant attention for their potent anti-inflammatory, anti-cancer, and immunosuppressive properties.[1] While both compounds share therapeutic potential, they exhibit distinct pharmacological profiles and mechanisms of action. This guide provides a detailed comparative analysis to aid researchers in navigating the complexities of these promising natural products.
Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Celastrol in various in vitro models, offering a quantitative perspective on their relative potency.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Cancer | ~0.2 (at 72h) | [2] |
| MCF-7 | Breast Cancer | ~0.02 (at 72h) | [3] | |
| MDA-MB-231 | Breast Cancer | ~0.05 (at 72h) | [3] | |
| Celastrol | SKBr-3 | Breast Cancer | ~0.13 | [4] |
| BT-474 | Breast Cancer | ~0.16 | ||
| HCT-116 | Colorectal Cancer | ~0.82 (Derivative 2f) | ||
| NSCLC cell lines | Non-small cell lung cancer | Varies |
Table 2: Anti-Inflammatory Activity
| Compound | Assay/Model | Key Target/Pathway | Effective Concentration | Reference |
| This compound | LPS-stimulated microglia | NF-κB, JNK | nM range | |
| Anthralin-induced inflammation | NF-κB | Not specified | ||
| Celastrol | Poly(I:C)-stimulated astrocytes | JNK-STAT1/NF-κB | µM range | |
| IL-1β-induced chondrocytes | NF-κB | Not specified |
Comparative Toxicity Profile
While both compounds demonstrate significant therapeutic potential, their clinical application is hampered by a narrow therapeutic window and notable toxicity.
Table 3: Comparative Toxicity
| Compound | Toxicity Profile | Key Findings | Reference |
| This compound | Hematotoxicity, Hepatotoxicity | Hematotoxicity was a common adverse event in a phase I clinical trial, resolving after drug withdrawal. | |
| Celastrol | Hepatotoxicity, Cardiotoxicity, Reproductive Toxicity | Exhibits dose-dependent toxicity. Higher concentrations show signs of toxicity, while lower concentrations may lose efficacy. Nanoparticle formulations are being explored to reduce systemic toxicity. |
Mechanisms of Action: A Comparative Overview
This compound and Celastrol exert their effects through the modulation of multiple signaling pathways. While there is some overlap, distinct differences in their primary targets and downstream effects have been identified.
Inhibition of the NF-κB Signaling Pathway
Both compounds are potent inhibitors of the NF-κB pathway, a central regulator of inflammation and cell survival. However, their precise mechanisms of inhibition appear to differ.
-
Celastrol: Celastrol directly targets and inhibits IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the p65 subunit of NF-κB is unable to translocate to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
-
This compound: The mechanism of NF-κB inhibition by this compound is less clearly defined and may be cell-type dependent. Some studies suggest that it inhibits the nuclear translocation of NF-κB without affecting IκBα phosphorylation, indicating a different target than IKKβ. Other reports suggest it may suppress NF-κB signaling through the AKT/GSK3β/mTOR pathway. Further research is needed to fully elucidate its precise inhibitory mechanism.
References
- 1. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell death in lung cancer cells by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Tripchlorolide vs. Standard Treatments in Autoimmune Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tripchlorolide, a diterpenoid epoxide from the herb Tripterygium wilfordii Hook F, against standard-of-care treatments in preclinical models of autoimmune diseases. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Efficacy in Rheumatoid Arthritis Models
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease.
Quantitative Comparison of Efficacy in Collagen-Induced Arthritis (CIA)
| Treatment Group | Mean Arthritis Index | Arthritis Incidence (%) | Percentage of Arthritic Limbs (%) | Bone Destruction Score | Reference |
| Vehicle Control | ~3.5 | 100 | ~80 | High | [1][2] |
| This compound (8 µg/kg/day) | ~2.8 | ~90 | ~70 | Moderately Reduced | [1][2] |
| This compound (16 µg/kg/day) | ~2.0 | ~70 | ~50 | Significantly Reduced | [1] |
| This compound (32 µg/kg/day) | ~1.5 | ~50 | ~30 | Markedly Reduced | |
| Methotrexate (0.1 mg/kg/day) | ~2.5 | ~80 | ~60 | Reduced | |
| Etanercept (100 µ g/mouse ) | Reduced vs. Control | Reduced vs. Control | N/A | Reduced Inflammation & Cartilage Damage |
Note: Data for this compound and Methotrexate are adapted from a direct comparative study for consistency. Etanercept data is from a separate study and is presented for qualitative comparison.
Efficacy in Systemic Lupus Erythematosus Models
The MRL/lpr mouse model is a well-established spontaneous model of systemic lupus erythematosus (SLE), developing autoantibodies and lupus nephritis.
Quantitative Comparison of Efficacy in MRL/lpr Mice
| Treatment Group | Serum anti-dsDNA Levels | Serum IgG Levels | Proteinuria | Renal Histopathology | Reference |
| Model Control | High | High | High | Severe Glomerulonephritis | |
| This compound (Low Dose - 30 µg/mL) | Significantly Decreased | Significantly Decreased | Ameliorated | Alleviated Pathological Injury | |
| This compound (High Dose - 60 µg/mL) | Significantly Decreased | Significantly Decreased | Ameliorated | Alleviated Pathological Injury | |
| Cyclophosphamide | Reduced | N/A | Reduced | Ameliorated Nephritis |
Note: Data for this compound and Cyclophosphamide are from separate studies and a direct head-to-head quantitative comparison with identical metrics was not available in the reviewed literature.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant.
-
Immunization: Animals are injected intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
Disease Assessment: The development of arthritis is monitored through clinical scoring of paw swelling, erythema, and joint rigidity. Paw thickness can be measured using calipers. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Treatment: Therapeutic agents are typically administered daily or on a specified schedule starting from the onset of clinical symptoms.
MRL/lpr Mouse Model of Lupus
The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that closely resembles human SLE.
-
Animal Model: Female MRL/lpr mice are typically used, with disease development starting around 8-10 weeks of age.
-
Disease Monitoring: Disease progression is monitored by measuring proteinuria weekly, and assessing serum levels of autoantibodies (e.g., anti-dsDNA) and blood urea nitrogen (BUN) periodically. Skin lesions and lymphadenopathy can also be scored.
-
Treatment: Treatment is typically initiated at a specific age (e.g., 8 or 10 weeks) and continued for a defined period.
-
Endpoint Analysis: At the end of the study, kidney, spleen, and lymph node weights are measured. Renal tissue is collected for histopathological and immunofluorescence analysis to assess glomerulonephritis and immune complex deposition.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
This compound exerts its potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65/p50 dimer. This prevents the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway.
General Experimental Workflow for Preclinical Drug Efficacy Testing in Autoimmune Arthritis
The following diagram outlines a typical workflow for evaluating the efficacy of a novel compound compared to a standard treatment in a preclinical model of autoimmune arthritis.
Caption: Preclinical workflow for anti-arthritic drug evaluation.
Conclusion
The available preclinical data suggests that this compound demonstrates significant efficacy in ameliorating disease severity in both collagen-induced arthritis and lupus MRL/lpr mouse models. In a direct comparative study in the CIA model, this compound, at higher doses, showed superior efficacy in reducing arthritis index, incidence, and bone destruction compared to methotrexate. Its primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a key driver of inflammation in many autoimmune diseases.
While these findings are promising, it is important to note the limitations of preclinical models and the need for further research, including direct head-to-head comparisons with other standard treatments and comprehensive safety and toxicity studies, to fully elucidate the therapeutic potential of this compound in autoimmune diseases.
References
Safety Operating Guide
Navigating the Safe Handling of Tripchlorolide: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Tripchlorolide must adhere to stringent safety protocols due to its cytotoxic nature. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a potent compound with significant research interest, is classified as a hazardous substance. It is harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Essential Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required PPE for various procedures involving this compound. These recommendations are based on the general handling of cytotoxic compounds and should be supplemented by a thorough risk assessment for each specific protocol.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of fine particles. - Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions (Dissolving in Solvents) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: Work should be conducted in a certified chemical fume hood. - Protective Clothing: A disposable, solid-front, fluid-resistant gown with tight-fitting cuffs. |
| Administering to Cell Cultures or Animals | - Gloves: Chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields. - Protective Clothing: A disposable lab coat. |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan should be integrated into all laboratory-specific Standard Operating Procedures (SOPs).
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the compound name, date received, and hazard warnings.
-
Store this compound in a designated, locked, and well-ventilated area away from incompatible materials.[5] The storage container should be kept tightly closed in a dry environment.
2. Weighing and Aliquoting (Solid Compound):
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosolization and inhalation.
-
Before starting, decontaminate the work surface.
-
Wear all required PPE as outlined in the table above.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Handle the compound gently to avoid creating dust.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
-
Clean all equipment and the work surface thoroughly with an appropriate deactivating agent (e.g., a solution of bleach followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
3. Solution Preparation:
-
All solution preparation must be performed in a certified chemical fume hood.
-
Wear all required PPE for handling solutions.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Chemical Waste:
-
All unused this compound and solutions must be disposed of as hazardous chemical waste.
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and culture plates, are considered contaminated waste.
-
These materials must be segregated from regular laboratory trash and disposed of in a designated cytotoxic waste container.
-
Sharps, such as needles and serological pipettes, must be placed in a designated sharps container for cytotoxic waste.
3. Decontamination of Work Surfaces:
-
At the end of each procedure and in the event of a spill, decontaminate all work surfaces with an appropriate deactivating agent.
-
Collect all materials used for decontamination (e.g., absorbent pads, wipes) and dispose of them as cytotoxic waste.
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition by this compound
This protocol outlines a key experiment to investigate the mechanism of action of this compound. Research has shown that this compound induces autophagy in lung cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in A549 lung cancer cells.
Materials:
-
A549 lung cancer cells
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 nM) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for PI3K, AKT, and mTOR with increasing this compound concentration would indicate inhibition of the pathway.
-
Visualization of this compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, providing a clear visual representation of its mechanism of action.
Caption: this compound induces autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
